NHI-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFWRWCZNXINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling Ferroptosis: A Technical Guide to a Novel Form of Cancer Cell Death
A comprehensive overview of the mechanisms, experimental validation, and therapeutic potential of inducing ferroptosis in cancer cells. This guide uses the well-characterized ferroptosis inducer, Erastin, as a representative model to explore this iron-dependent form of programmed cell death.
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. Unlike apoptosis, it does not involve caspase activation. Instead, its core mechanism revolves around the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides[1][3]. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancer, particularly for tumors that are resistant to conventional therapies[4]. This technical guide provides an in-depth exploration of the molecular mechanisms of ferroptosis induction, detailed experimental protocols for its characterization, and quantitative data on its effects on cancer cells, using the canonical ferroptosis-inducing agent, Erastin, as a primary example.
The Core Mechanism of Ferroptosis Induction
Ferroptosis can be initiated through two main pathways, often categorized by the class of inducing agent.
-
Class 1 Ferroptosis Inducers (FINs): These compounds, such as Erastin and Sorafenib, function by inhibiting the cystine/glutamate antiporter (system Xc-). This transporter is crucial for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH)[1][3]. Inhibition of system Xc- leads to GSH depletion, which in turn inactivates the glutathione-dependent enzyme GPX4.
-
Class 2 Ferroptosis Inducers (FINs): These agents, like RSL3, directly inhibit GPX4 activity[1].
The inactivation of GPX4, either directly or indirectly, is a central event in ferroptosis. GPX4 is responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols. Its inactivation leads to the accumulation of lipid ROS, which ultimately results in oxidative damage to the cell membrane and cell death. Iron plays a critical role in this process by participating in the Fenton reaction, which generates highly reactive hydroxyl radicals that further propagate lipid peroxidation[5][6].
Signaling Pathway of Erastin-Induced Ferroptosis
The following diagram illustrates the signaling cascade initiated by Erastin, leading to ferroptotic cell death.
Caption: Erastin-induced ferroptosis signaling pathway.
Quantitative Analysis of Ferroptosis Induction
The efficacy of ferroptosis-inducing agents can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound in reducing cell viability.
| Cancer Cell Line | Compound | IC50 (µM) | Assay Type | Reference |
| HT-1080 (Fibrosarcoma) | Erastin | 5.0 | Cell Viability Assay | [1] |
| BJeLR (Fibroblasts) | Erastin | 2.5 | Cell Viability Assay | [1] |
| PANC-1 (Pancreatic) | Erastin | 10.0 | Cell Viability Assay | [7] |
| Calu-1 (Lung) | Erastin | 8.0 | Cell Viability Assay | [1] |
| A549 (Lung) | FIN56 | 0.2 | Cell Viability Assay | [8] |
| HeLa (Cervical) | RSL3 | 0.02 | Cell Viability Assay | [1] |
Table 1: IC50 Values of Various Ferroptosis Inducers in Different Cancer Cell Lines.
Experimental Protocols for Characterizing Ferroptosis
The following sections detail the methodologies for key experiments used to confirm the induction of ferroptosis.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of a ferroptosis-inducing compound.
Workflow for Cell Viability Assay
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Ferroptosis in cancer: revealing the multifaceted functions of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
NHI-2 Lactate Dehydrogenase A Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This phenomenon, known as the "Warburg Effect," is a hallmark of many tumors and is crucial for their growth, proliferation, and survival.[1][2][3] Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, plays a pivotal role in this metabolic reprogramming.[4][5] Consequently, LDHA has emerged as a promising therapeutic target for cancer treatment.[4][5]
NHI-2 is a potent and selective small-molecule inhibitor of LDHA.[6] By targeting the final step of aerobic glycolysis, this compound disrupts the metabolic machinery of cancer cells, leading to reduced lactate production, cell cycle arrest, and ultimately, apoptosis.[4][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive inhibitor of LDHA with respect to the cofactor NADH.[6] By binding to the NADH binding site on the LDHA enzyme, this compound prevents the conversion of pyruvate to lactate, a critical step for the regeneration of NAD+ required to sustain high glycolytic rates in cancer cells.[7] The inhibition of LDHA by this compound leads to several downstream cellular consequences:
-
Reduced Lactate Production: Direct inhibition of LDHA by this compound leads to a significant decrease in the production and secretion of lactate. This alters the tumor microenvironment, which is often characterized by high levels of lactate that can promote angiogenesis and immune evasion.
-
Induction of Oxidative Stress: The block in pyruvate to lactate conversion can force pyruvate into the mitochondria for oxidative phosphorylation. This shift in metabolism can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[5][8]
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, primarily at the S and G2 phases, thereby inhibiting cancer cell proliferation.[6]
-
Apoptosis: The culmination of metabolic disruption and oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[6][9]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Enzyme | Value | Reference |
| IC50 | Human LDHA | 14.7 µM | [6] |
| IC50 | Human LDHB | 55.8 µM | [6] |
Table 1: In Vitro Enzyme Inhibition. The half-maximal inhibitory concentration (IC50) of this compound against recombinant human LDHA and LDHB.
| Cell Line | Condition | Assay | Value | Reference |
| B78 | - | Proliferation (72h) | EC50: 32 µM | [6] |
| LPC006 | Normoxic | Growth Inhibition | IC50: 17.8 µM | |
| LPC006 | Hypoxic | Growth Inhibition | IC50: 1.1 µM | |
| PANC-1 | Normoxic | Growth Inhibition | IC50: 22.2 µM | |
| PANC-1 | Hypoxic | Growth Inhibition | IC50: 4.0 µM | |
| HeLa | - | Lactate Production (8h) | Dose-dependent reduction |
Table 2: Cellular Activity of this compound. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of this compound on cell proliferation and lactate production in various cancer cell lines under different conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LDHA Enzyme Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of this compound on purified LDHA enzyme.
Materials:
-
Purified recombinant human LDHA
-
This compound compound
-
Pyruvate
-
NADH
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO only).
-
Add a solution of NADH to all wells.
-
Add a solution of purified LDHA enzyme to all wells except for the blank controls.
-
Initiate the enzymatic reaction by adding a solution of pyruvate to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, HeLa)
-
Complete cell culture medium
-
This compound compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 510 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris-base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Lactate Production Assay (Gas Chromatography-Mass Spectrometry - GC-MS)
This protocol is used to quantify the amount of lactate produced and secreted by cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound compound
-
Internal standard (e.g., 13C-labeled lactate)
-
Derivatizing agent (e.g., MTBSTFA)
-
Solvent for extraction (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specific duration (e.g., 8 hours).
-
Collect the cell culture medium from each well.
-
Add a known amount of the internal standard to each medium sample.
-
Perform a liquid-liquid extraction of lactate from the medium using a suitable solvent.
-
Evaporate the solvent and derivatize the lactate residue using a derivatizing agent to make it volatile for GC analysis.
-
Analyze the derivatized samples using a GC-MS system.
-
Quantify the amount of lactate in each sample by comparing the peak area of the lactate derivative to the peak area of the internal standard derivative.
-
Normalize the lactate concentration to the number of cells or total protein content in each well.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound mediated LDHA inhibition.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for this compound characterization.
References
- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells [mdpi.com]
NHI-2: A Selective Lactate Dehydrogenase A (LDHA) Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a promising frontier for therapeutic intervention. This phenomenon describes the increased reliance of tumor cells on aerobic glycolysis, even in the presence of sufficient oxygen, to support rapid proliferation and survival. A key enzyme in this metabolic shift is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate. The upregulation of LDHA in various cancers makes it a compelling target for the development of novel anti-cancer agents. NHI-2, a small molecule inhibitor belonging to the N-hydroxyindole-2-carboxylate class, has emerged as a potent and selective inhibitor of LDHA, demonstrating significant anti-glycolytic and anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of LDHA with respect to both the substrate (pyruvate) and the cofactor (NADH).[1] By binding to the active site of LDHA, this compound effectively blocks the conversion of pyruvate to lactate. This inhibition leads to a disruption of the glycolytic pathway, resulting in decreased ATP production, reduced extracellular acidification, and an increase in intracellular reactive oxygen species (ROS).[1][2] The net effect is the induction of cell cycle arrest and apoptosis in cancer cells that are highly dependent on aerobic glycolysis.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Enzyme Inhibition
| Target | IC50 (µM) | Reference(s) |
| LDHA | 14.7 | [1] |
| LDHB | 55.8 | [1] |
Table 2: Cellular Activity
| Cell Line | Assay | Effect | Concentration | Time (h) | Reference(s) |
| HeLa | Lactate Production | Inhibition | 50-200 µM | 8 | [1] |
| B78 | Proliferation | Inhibition (EC50) | 32 µM | 48 | [1] |
| B78 | Proliferation | Inhibition | 12-40 µM | 72 | [1] |
| HeLa | Apoptosis | Enhancement (with Oxamate) | 40 µM | 24 | [1] |
| HeLa | Cell Cycle | S/G2 Arrest | 40 µM | 24 | [1] |
| PANC-1 | Cell Growth | Inhibition | Not specified | Not specified | [3] |
| LPC006 | Cell Growth | Inhibition | Not specified | Not specified | [3] |
Table 3: In Vivo Efficacy
| Tumor Model | Treatment | Effect | Dosing | Duration | Reference(s) |
| Murine B78 Melanoma | This compound (0.9 mg/kg, intratumoral) + ICIs | Tumor volume suppression | Once daily | 15 days | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
LDHA Enzyme Inhibition Assay
This protocol is adapted from the methods used to characterize N-hydroxyindole-2-carboxylate inhibitors.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human LDHA.
Materials:
-
Purified human LDHA enzyme
-
This compound (dissolved in DMSO)
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADH solution
-
LDHA enzyme solution
-
This compound dilution (or DMSO for control)
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pyruvate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Lactate Production Assay
This protocol is based on the methodology described for assessing the effect of this compound on lactate production in HeLa cells.[4]
Objective: To quantify the effect of this compound on lactate secretion by cancer cells.
Materials:
-
HeLa cells
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Reagents for derivatization of lactate (e.g., silylation agents)
Procedure:
-
Seed HeLa cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO for control) for a specified period (e.g., 8 hours).
-
Collect the cell culture medium from each well.
-
Prepare the collected media for GC-MS analysis. This typically involves a derivatization step to make lactate volatile. For example, a silylation reaction can be performed.
-
Inject the derivatized samples into the GC-MS system.
-
Quantify the amount of lactate in each sample by comparing the peak area to a standard curve of known lactate concentrations.
-
Normalize the lactate levels to the cell number or total protein content to account for any differences in cell proliferation.
Surface Plasmon Resonance (SPR) for Binding Analysis
While a specific protocol for this compound is not detailed in the provided search results, the following general protocol outlines the methodology for assessing the binding kinetics of a small molecule inhibitor to its protein target.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to LDHA.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified human LDHA protein
-
This compound (dissolved in a suitable running buffer with low DMSO concentration)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the LDHA protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized LDHA surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to LDHA.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the this compound/LDHA complex.
-
Regenerate the sensor chip surface between different this compound concentrations if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.
Signaling Pathways and Visualizations
The therapeutic rationale for targeting LDHA with inhibitors like this compound is rooted in the metabolic reprogramming of cancer cells, known as the Warburg effect. The following diagrams illustrate the relevant signaling pathway and the mechanism of this compound action.
Caption: The Warburg Effect in Cancer Cells.
The diagram above illustrates the increased uptake of glucose by cancer cells and its subsequent conversion to lactate via glycolysis, even in the presence of oxygen. This metabolic shift supports the biosynthetic and energetic needs of rapidly proliferating tumor cells.
Caption: Mechanism of this compound Inhibition of LDHA.
This compound acts as a competitive inhibitor of LDHA, blocking the conversion of pyruvate to lactate and the regeneration of NAD+ from NADH. This disruption of glycolysis is central to its anti-cancer effects.
Caption: Experimental Workflow for this compound Evaluation.
This workflow outlines the key experimental stages in the preclinical evaluation of this compound as an LDHA inhibitor, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
This compound represents a promising therapeutic candidate that selectively targets the metabolic vulnerability of cancer cells by inhibiting LDHA. Its demonstrated efficacy in reducing lactate production, inhibiting cell proliferation, and suppressing tumor growth underscores the potential of targeting aerobic glycolysis for cancer treatment. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel metabolic inhibitors for oncology. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, as well as its potential in combination therapies, is warranted to fully realize its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. NHI 2 | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 4. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical studies on NHI-2 LDHA inhibitor
An In-depth Technical Guide to Preclinical Studies on the NHI-2 LDHA Inhibitor
Introduction
This compound is a small molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1] LDHA catalyzes the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the Warburg effect. By targeting LDHA, this compound disrupts the metabolic processes of cancer cells, leading to reduced proliferation, cell cycle arrest, and apoptosis.[1][2] This document provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, intended for researchers and professionals in drug development.
Core Mechanism of Action
This compound functions as a competitive inhibitor with respect to NADH, impacting not only glycolysis but also the overall NAD+/NADH balance and mitochondrial metabolism.[1] Inhibition of LDHA by this compound leads to a decrease in lactate production and a reduction in the extracellular acidification rate (ECAR).[1] This metabolic disruption culminates in broad-spectrum anti-proliferative activity, enhancement of apoptosis, and induction of cell cycle arrest at the S and G2 phases.[1]
Caption: Mechanism of this compound action on the LDHA signaling pathway.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme/Cell Line | Notes |
| IC₅₀ | 14.7 µM | LDHA | Direct enzymatic inhibition.[1] |
| IC₅₀ | 55.8 µM | LDHB | Demonstrates selectivity for LDHA over LDHB.[1] |
| EC₅₀ | 32 µM | B78 Cells | Effective concentration after 48 hours of treatment.[1] |
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration | Duration | Effect |
| HeLa | 50-200 µM | 8 hours | Inhibition of lactate production.[1] |
| B78 | 12-40 µM | 72 hours | Inhibition of proliferation.[1] |
| B78 | 40 µM | 24 hours | Induces cell cycle arrest at S/G2 phases.[1] |
| B78 | 40 µM | 24 hours | Increases apoptosis when combined with Oxamate (30 or 60 mM).[1] |
| LPC006 | Not specified | Not specified | Inhibition of cell growth. |
| PANC-1 | Not specified | Not specified | Inhibition of cell growth. |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Duration | Outcome | Combination Agent |
| Murine B78 Melanoma | 0.9 mg/kg (Intra-tumoral, daily) | 15 days | Suppressed tumor volume.[1] | Immune Checkpoint Inhibitors (ICIs) |
Experimental Protocols
LDHA Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on LDHA activity.
-
Reagent Preparation : Prepare a reaction buffer containing 0.2 M Tris-HCl (pH 7.3), 30 mM pyruvate, and 6.6 mM NADH.[3]
-
Enzyme Preparation : Use purified recombinant LDHA protein.[2]
-
Assay Procedure :
-
Add diluted LDHA enzyme solution to microplate wells.
-
Add various concentrations of this compound (or vehicle control) to the wells and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[4]
-
Initiate the reaction by adding the reaction buffer containing pyruvate and NADH.[3]
-
-
Data Acquisition : Measure the decrease in absorbance at 340 nm in kinetic mode, which corresponds to the oxidation of NADH.
-
Analysis : Calculate the rate of reaction for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay
This protocol assesses the effect of this compound on the growth and viability of cancer cells.
-
Cell Seeding : Plate cells (e.g., B78 melanoma) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48 or 72 hours).[1]
-
Data Acquisition :
-
Real-time Monitoring : Cell proliferation can be monitored in real-time using an automated incubator imaging system (e.g., IncuCyte®).[5]
-
Endpoint Assays : Alternatively, use endpoint assays like MTS or LDH release assays. For an LDH release assay, transfer 50 µL of supernatant to a new plate, add LDH assay reagent, incubate, and measure absorbance at 490 nm.[6][7]
-
-
Analysis : Normalize the results to vehicle-treated control cells. Calculate the EC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Lactate Production Assay
This protocol quantifies the reduction in lactate secretion by cells following this compound treatment.
-
Cell Culture and Treatment : Culture cells (e.g., HeLa) and treat with this compound (e.g., 50-200 µM) or vehicle for a set time (e.g., 8 hours).[1][8]
-
Sample Collection : Collect the cell culture media.
-
Lactate Quantification :
-
Colorimetric Assay : Use a commercial lactate assay kit. The assay typically involves an enzymatic reaction that produces a colored product, measured via absorbance.
-
GC-MS Analysis : For more precise quantification, derivatize the cell culture media and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to measure lactate levels.[8]
-
-
Analysis : Normalize lactate concentration to the cell number or total protein content and compare the results from this compound treated cells to controls.
Caption: A typical experimental workflow for in vitro cell viability assays.
In Vivo Murine Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation : Subcutaneously inject cancer cells (e.g., 2 million A673 or B78 cells) into the flank of immunocompromised mice.[1][9]
-
Tumor Growth : Allow tumors to grow to a palpable size.
-
Treatment Initiation : Randomize mice into treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Dosing : Administer this compound via the specified route (e.g., intra-tumoral injection) at the determined dose and schedule (e.g., 0.9 mg/kg daily for 15 days).[1]
-
Monitoring : Measure tumor volume and body weight regularly throughout the study.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analysis : Compare the tumor growth curves between the treatment and control groups to determine efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Lactate Dehydrogenase A with Catechin Resensitizes SNU620/5FU Gastric Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH-A Enzyme Assay [bio-protocol.org]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Targeting of the Warburg Effect with a Glucose-Conjugated Lactate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Nicotinamide N-Methyltransferase (NNMT) in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1] While historically viewed as a xenobiotic-metabolizing enzyme, recent evidence has thrust NNMT into the spotlight as a critical regulator of cancer metabolism and a promising therapeutic target. Upregulated in a wide array of malignancies, NNMT plays a pivotal role in metabolic reprogramming, epigenetic modulation, and the promotion of a pro-tumorigenic phenotype.[1][2] This technical guide provides an in-depth exploration of NNMT's function in cancer metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.
Data Presentation
Table 1: NNMT Expression in Various Cancer Types (TCGA Pan-Cancer Analysis)
| Cancer Type | Abbreviation | Expression Change in Tumor vs. Normal | Significance | Reference |
| Breast Carcinoma | BRCA | Upregulated | p < 0.001 | [2] |
| Colon Adenocarcinoma | COAD | Upregulated | p < 0.001 | [2] |
| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated | p < 0.001 | [2] |
| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated | p < 0.001 | [2] |
| Pancreatic Adenocarcinoma | PAAD | Upregulated | p < 0.001 | [2] |
| Stomach Adenocarcinoma | STAD | Upregulated | p < 0.001 | [2] |
| Bladder Urothelial Carcinoma | BLCA | Downregulated | p < 0.001 | [2] |
| Liver Hepatocellular Carcinoma | LIHC | Downregulated | p < 0.001 | [2] |
| Lung Adenocarcinoma | LUAD | Downregulated | p < 0.001 | [2] |
Table 2: Impact of NNMT Overexpression on SAM and SAH Levels in Cancer Cells
| Cell Line | Condition | Fold Change in SAM | Fold Change in SAH | SAM/SAH Ratio Change | Reference |
| A549 | NNMT Overexpression | Decreased | ~2-fold Increase | Decreased | [3] |
| 769P | NNMT Overexpression (10 µM Methionine) | Significantly Decreased | Significantly Increased | >2-fold Reduction | [4][5] |
| SKOV3 | NNMT Knockdown (10 µM Methionine) | Elevated | Reduced | ~4-fold Increase | [4] |
Core Mechanisms and Signaling Pathways
NNMT's influence on cancer metabolism is multifaceted, primarily revolving around its consumption of SAM, which creates a "methyl sink" that profoundly impacts cellular methylation potential and downstream signaling.
The Methyl Sink and Epigenetic Reprogramming
By consuming SAM, NNMT reduces the cellular pool of this universal methyl donor, leading to a decreased SAM/SAH ratio.[4][6] This altered ratio inhibits the activity of histone methyltransferases, resulting in global hypomethylation of histones, particularly at repressive marks like H3K27 trimethylation (H3K27me3).[6] The reduction in these repressive marks leads to the aberrant expression of pro-tumorigenic genes.[7]
References
- 1. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNMT Is an Immune-Related Prognostic Biomarker That Modulates the Tumor Microenvironment in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of a Novel Nickel(II) Complex: A Technical Guide
Disclaimer: Initial investigations for a compound designated "NHI-2" did not yield a specific, publicly documented molecule. This guide proceeds under the critical assumption that "this compound" is an internal designation for the novel Nickel(II) complex (NTC) detailed in the cited literature. The following information is a comprehensive analysis of the biological activity of this specific nickel complex.
This technical guide provides an in-depth overview of the biological activity of a novel Nickel(II) complex (NTC), a compound demonstrating significant potential in oncology research. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, experimental data, and relevant protocols.
Core Findings at a Glance
The novel Nickel(II) complex (NTC) exhibits potent cytotoxic effects against human colon cancer cells. Its primary mechanism of action involves the simultaneous induction of both the intrinsic and extrinsic pathways of apoptosis. This dual-pronged approach leads to effective cancer cell eradication, as evidenced by in-vitro studies.
Quantitative Analysis of Biological Activity
The cytotoxic potential of the Nickel(II) complex (NTC) has been quantified against two human colon cancer cell lines, WiDr and HT-29. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
| Cell Line | IC50 Value (µM) after 24h |
| WiDr | 6.07 ± 0.22 |
| HT-29 | 6.26 ± 0.13 |
Table 1: IC50 values of the Nickel(II) complex (NTC) against human colon cancer cell lines.[1]
Mechanism of Action: A Dual Apoptotic Induction
The NTC compound orchestrates cancer cell death by engaging two distinct but interconnected apoptotic signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1]
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by a reduction in the mitochondrial membrane potential, a critical event in the commitment of a cell to apoptosis. This is followed by the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then activates a cascade of effector caspases, ultimately leading to the execution of the apoptotic program.
Extrinsic Apoptosis Pathway
The NTC also triggers the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface. This activation leads to the recruitment and activation of initiator caspases, which in turn activate the same effector caspases as the intrinsic pathway.[1] A key aspect of the NTC's activity is its ability to suppress the translocation of NF-κB to the nucleus, a transcription factor that typically promotes cell survival.[1]
Signaling Pathway Visualization
Experimental Protocols
The biological activity of the NTC was elucidated through a series of key in-vitro experiments. The methodologies for these assays are detailed below.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the NTC was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human colon cancer cell lines (WiDr and HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the NTC and incubated for 24 hours.
-
MTT Addition: MTT solution is added to each well and incubated for a further 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.[2]
Caspase Activity Assay
The activation of key caspases (-3/7, -8, and -9) was measured to confirm the induction of apoptosis.[1]
-
Cell Lysis: Cells treated with the NTC are lysed to release their intracellular contents.
-
Substrate Addition: A specific luminogenic or fluorogenic substrate for each caspase is added to the cell lysate.
-
Signal Detection: The cleavage of the substrate by the active caspase generates a signal (luminescence or fluorescence) that is proportional to the caspase activity. This signal is measured using a luminometer or fluorometer.[3][4]
Cytochrome c Release Assay
The release of cytochrome c from the mitochondria was assessed to confirm the involvement of the intrinsic apoptotic pathway.
-
Cell Fractionation: Following treatment with the NTC, cells are harvested and subjected to a differential centrifugation process to separate the mitochondrial and cytosolic fractions.
-
Western Blotting: The cytosolic fraction is then analyzed by Western blotting using an antibody specific for cytochrome c to detect its presence.[5]
NF-κB Translocation Assay
The effect of the NTC on the nuclear translocation of NF-κB was investigated.[1]
-
Immunofluorescence Staining: Cells are treated with the NTC, fixed, and then stained with an antibody against the p65 subunit of NF-κB. A fluorescent secondary antibody is used for visualization.
-
Microscopy: The cellular localization of NF-κB is observed using a fluorescence microscope. In untreated or stimulated cells, NF-κB is typically found in the nucleus, while in NTC-treated cells, its nuclear localization is suppressed.[6][7]
Cell Cycle Analysis
Flow cytometry was used to determine the effect of the NTC on the cell cycle distribution of cancer cells.[1]
-
Cell Fixation and Staining: Cells treated with the NTC are harvested, fixed (e.g., with ethanol), and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). The NTC was found to cause cell cycle arrest in the G1 phase.[8][9][10]
Quantitative PCR (qPCR) for Glutathione Reductase
The expression of glutathione reductase, an enzyme involved in the cellular antioxidant defense system, was quantified by qPCR.[1]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from NTC-treated cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR Amplification: The cDNA is then used as a template for qPCR with primers specific for the glutathione reductase gene. The amplification of the target gene is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the glutathione reductase gene is calculated after normalization to a housekeeping gene. The study reported an up-regulation of glutathione reductase expression following NTC treatment.[11][12]
Experimental Workflow Visualization
Conclusion
The novel Nickel(II) complex (NTC) demonstrates significant anti-cancer activity in vitro, primarily through the induction of apoptosis in colon cancer cells. Its ability to simultaneously activate both the intrinsic and extrinsic apoptotic pathways, coupled with the suppression of the pro-survival NF-κB pathway, highlights its potential as a promising candidate for further pre-clinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this and similar compounds in the field of drug discovery and development.
References
- 1. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT cell viability assay [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. immunoway.com.cn [immunoway.com.cn]
- 5. abcam.co.jp [abcam.co.jp]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. 2.7. Quantitative RT-PCR (qRT-PCR) for Antioxidant-Associated Genes [bio-protocol.org]
- 12. Gene expression analysis by quantitative real-time PCR [bio-protocol.org]
Unable to Identify "NHI-2" in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and publicly available information, the specific compound or therapeutic agent designated as "NHI-2" and its effects on the tumor microenvironment could not be identified.
This suggests that "this compound" may be:
-
A very new or preclinical compound that has not yet been described in published literature.
-
An internal designation used by a research institution or pharmaceutical company that is not yet in the public domain.
-
An incorrect or alternative name for a known compound.
-
A component of a larger study or platform where "this compound" is not the primary identifier.
Without specific information on the nature of "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" consult internal documentation, principal investigators, or the originating source of this designation for clarification.
Once the specific identity of "this compound" is determined, a thorough analysis of its effects on the tumor microenvironment can be conducted. The tumor microenvironment is a complex and critical area of cancer research, encompassing a variety of cellular and non-cellular components that influence tumor growth, progression, and response to therapy. Key aspects of the tumor microenvironment that a novel therapeutic like "this compound" might modulate include:
-
Immune Cell Infiltration and Activity: Modifying the populations and functions of immune cells such as T lymphocytes, natural killer (NK) cells, and macrophages within the tumor.
-
Cancer-Associated Fibroblasts (CAFs): Altering the pro-tumoral functions of CAFs, which contribute to extracellular matrix remodeling and immune suppression.
-
Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Extracellular Matrix (ECM) Composition: Affecting the density and composition of the ECM to potentially enhance drug delivery and immune cell access.
-
Signaling Pathways: Targeting specific signaling cascades within cancer cells or stromal cells that drive tumor progression.
Should further identifying information about "this compound" become available, a detailed technical guide can be compiled to address its specific mechanisms of action and impact on the tumor microenvironment.
An In-Depth Technical Guide on the Nrf2 Signaling Pathway and its Impact on Cellular Redox Balance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "NHI-2" did not yield a specific, recognized molecule or pathway in the context of cellular redox balance. The information presented herein focuses on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis, which is likely the intended subject of the query.
Introduction to Cellular Redox Balance and the Nrf2 Pathway
Cellular redox homeostasis is a dynamic equilibrium between the production of reactive oxygen species (ROS) and the antioxidant defense systems that neutralize them.[1] An imbalance in favor of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][3]
Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those encoding antioxidant and phase II detoxification enzymes.[1][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4] Upon exposure to oxidative or electrophilic stressors, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[2][5]
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the principal regulator of the cellular antioxidant response. The intricate interplay between Nrf2 and its repressor Keap1 allows for a rapid and robust response to cellular stress.
Mechanism of Nrf2 Activation
Under homeostatic conditions, Keap1, a cysteine-rich protein, acts as a sensor for oxidative and electrophilic stress.[1] It targets Nrf2 for degradation, maintaining low basal levels of the transcription factor. When cells are challenged with stressors, Keap1's sensor cysteines are modified, inhibiting its ability to target Nrf2 for degradation.[4] This leads to the stabilization and nuclear accumulation of Nrf2, where it can activate the transcription of its target genes.[1]
Quantitative Impact of Nrf2 Activation on Cellular Redox Balance
The activation of the Nrf2 pathway leads to measurable changes in the expression and activity of antioxidant enzymes, directly impacting the cell's capacity to mitigate oxidative stress.
| Nrf2 Activator | Cell Line | Target Gene/Enzyme | Fold Induction (mRNA/Protein) | Reference |
| Sulforaphane | Human Keratinocytes | NQO1 | ~2-4 fold | [6] |
| HO-1 | ~3-5 fold | [6] | ||
| tBHQ | HepG2 | Nrf2 (nuclear) | Significant increase | [7] |
| HO-1 (mRNA) | >10 fold | [8] | ||
| NQO1 (mRNA) | >5 fold | [8] | ||
| CDDO-Me | Human Keratinocytes | Nrf2 (nuclear translocation) | Significant increase | [9] |
Table 1: Quantitative Effects of Nrf2 Activators on Target Gene Expression.
| Parameter | Assay Method | Typical Effect of Nrf2 Activation |
| Intracellular ROS Levels | DCFH-DA Assay | Significant decrease |
| Glutathione (GSH) Levels | GSH/GSSG-Glo™ Assay | Increase in total GSH and the GSH/GSSG ratio |
| NQO1 Activity | NQO1 Activity Assay | Significant increase |
| GST Activity | GST Activity Assay | Significant increase |
Table 2: Impact of Nrf2 Activation on Cellular Redox Parameters.
Experimental Protocols for Studying the Nrf2 Pathway
A variety of assays are employed to investigate the activation and function of the Nrf2 signaling pathway.
Nrf2 Nuclear Translocation Assay
This assay determines the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or HepG2) and allow them to adhere overnight. Treat cells with the test compound or vehicle for the desired time.[8][10]
-
Cell Lysis and Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).[10]
-
Western Blotting: Separate the protein lysates from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for Nrf2. Use antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B) markers to verify the purity of the fractions.[10]
-
Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative amount of Nrf2 in each fraction.
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.[2][4][11][12]
Protocol:
-
Cell Transfection: Transfect cells (e.g., HepG2) with a plasmid containing the firefly luciferase gene driven by a promoter with multiple ARE copies.[12][13] A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Treatment: After transfection, treat the cells with the test compound or vehicle.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold induction of ARE activity relative to the vehicle-treated control.[13]
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Note and Protocol: Measuring the Effect of NHI-2 on Cellular Lactate Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate, a product of glycolysis, is a key metabolite in cellular bioenergetics. Under normal aerobic conditions, cells primarily utilize mitochondrial oxidative phosphorylation for ATP production. However, many cell types, particularly cancer cells, exhibit increased glycolysis and lactate production even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1] Consequently, measuring extracellular lactate is a reliable method for assessing the rate of glycolysis. This application note provides a detailed protocol for quantifying the effect of a hypothetical inhibitor, NHI-2, on lactate production in cultured cells using a colorimetric assay. The protocol is based on the enzymatic conversion of lactate to pyruvate, which generates a product that can be measured spectrophotometrically.[2][3]
Signaling Pathway: Glycolysis and Lactate Production
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate.[4] In anaerobic conditions, or in cells exhibiting the Warburg effect, pyruvate is then converted to lactate by the enzyme lactate dehydrogenase (LDH).[5][6] This process is critical for regenerating the NAD+ required to sustain a high glycolytic flux.[5] The hypothetical inhibitor this compound is presumed to interfere with this pathway, leading to a reduction in lactate secretion.
Figure 1. Simplified diagram of the glycolytic pathway leading to lactate production.
Experimental Protocol: Lactate Production Assay
This protocol describes the steps to measure lactate secreted into the cell culture medium following treatment with this compound. The procedure is based on commercially available lactate assay kits.[2][3][7]
I. Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM). Note: Some media, like RPMI, may interfere with certain assays.[7]
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Lactate Assay Kit (e.g., Sigma-Aldrich MAK064, Abcam ab65331, or similar)[2][7][8]
-
Lactate Assay Buffer
-
Lactate Probe
-
Lactate Enzyme Mix
-
Lactate Standard
-
-
96-well clear, flat-bottom microtiter plates[2]
-
Microplate reader capable of measuring absorbance at ~570 nm (for colorimetric assays) or fluorescence (Ex/Em = 535/587 nm)[2]
II. Experimental Workflow
Figure 2. Experimental workflow for the this compound lactate production assay.
III. Step-by-Step Procedure
A. Cell Seeding and Treatment
-
Seed cells in a 24-well or 12-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment. (A typical starting density is 1-2 million cells/mL).[8]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
B. Sample Preparation
-
After incubation, carefully collect the cell culture medium from each well. This is the extracellular fraction containing the secreted lactate.[9]
-
Centrifuge the collected medium at 10,000 x g for 5 minutes to remove any cells or debris.[10]
-
Deproteinization (Recommended): Samples containing high levels of Lactate Dehydrogenase (LDH), such as those from cell lysates or medium with high serum content, should be deproteinized using a 10 kDa molecular weight cut-off (MWCO) spin filter.[2] This prevents LDH in the sample from degrading lactate.
-
The clarified supernatant can be used directly in the assay or stored at -80°C for later analysis.[2]
C. Lactate Assay (Colorimetric) This part of the protocol is a generalized procedure based on common kits. Always refer to the manufacturer's specific instructions for your chosen kit.[2][7][11]
-
Prepare Lactate Standards: Create a standard curve by diluting the provided Lactate Standard (e.g., 100 mM stock) in the Lactate Assay Buffer. A typical standard curve ranges from 0 to 10 nmol/well.[3] Prepare a series of dilutions as specified in your kit's manual.[2][10]
-
Plate Setup: Add 50 µL of each standard and your unknown samples (the collected cell culture medium) into separate wells of a 96-well plate.[2][10] It is recommended to run all samples and standards in duplicate or triplicate.[10]
-
Prepare Master Reaction Mix: Prepare a Master Reaction Mix for the number of assays to be performed. For each reaction, mix the components as instructed by the kit manual (e.g., for one well: 46 µL Lactate Assay Buffer, 2 µL Lactate Enzyme Mix, and 2 µL Lactate Probe).[2]
-
Initiate Reaction: Add 50 µL of the Master Reaction Mix to each well containing the standards and samples. Mix gently by pipetting or using a horizontal shaker.[2]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[2]
-
Measurement: Measure the absorbance at 570 nm (A570) using a microplate reader.[2]
IV. Data Analysis and Presentation
-
Background Subtraction: Subtract the absorbance value of the 0 nmol/well (blank) standard from all other standard and sample readings.[3]
-
Standard Curve: Plot the background-corrected absorbance values for the lactate standards against the corresponding amount of lactate (nmol). Generate a linear regression equation (y = mx + c).
-
Calculate Lactate Concentration: Use the standard curve equation to calculate the amount of lactate (in nmol) in each of your samples.
-
Normalize Data (Optional but Recommended): To account for differences in cell number, you can perform a parallel cell viability assay (e.g., MTT or cell counting) on the cells remaining in the wells after medium collection. Normalize the lactate concentration to the cell number or protein content.
-
Data Presentation: Summarize the results in a table and/or plot the lactate production relative to the vehicle control.
Table 1: Effect of this compound on Extracellular Lactate Concentration
| This compound Conc. (µM) | Mean Lactate (nmol) | Standard Deviation | % Lactate Production (vs. Vehicle) |
| 0 (Vehicle) | 8.5 | 0.4 | 100% |
| 1 | 7.2 | 0.3 | 84.7% |
| 5 | 5.1 | 0.5 | 60.0% |
| 10 | 3.4 | 0.2 | 40.0% |
| 25 | 1.8 | 0.3 | 21.2% |
| 50 | 1.1 | 0.2 | 12.9% |
Note: The data presented in Table 1 is hypothetical and for illustrative purposes only.
References
- 1. Balancing glycolytic flux: the role of 6-phosphofructo-2-kinase/fructose 2,6-bisphosphatases in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dual role of lactate in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multiple Roles of Lactate in the Skeletal Muscle [mdpi.com]
- 7. Lactate Assay [bio-protocol.org]
- 8. content.abcam.com [content.abcam.com]
- 9. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Lactate measurement [bio-protocol.org]
Application Note and Protocol: Assessing Cell Viability with NHI-2 using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This application note provides a detailed protocol for evaluating the effects of a hypothetical anti-cancer compound, NHI-2, on cellular viability. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2]
This compound is a novel investigational compound with purported anti-neoplastic properties. Its precise mechanism of action is under investigation, but it is hypothesized to induce apoptosis by modulating key signaling pathways involved in cell survival and proliferation. This document outlines the procedures for determining the cytotoxic effects of this compound on a cancer cell line using the MTT assay.
Putative Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cytotoxic effects. It is proposed that this compound inhibits a pro-survival signaling cascade, leading to the activation of apoptotic pathways.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound (stock solution of known concentration)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
96-well flat-bottom sterile microplates[2]
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2][4]
-
Humidified incubator at 37°C with 5% CO2[5]
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][6]
-
Include wells for a negative control (cells with no treatment) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. For the negative control wells, add 100 µL of fresh medium.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[2][4]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]
-
-
Absorbance Measurement:
Data Presentation and Analysis
The absorbance readings are first corrected by subtracting the average absorbance of the blank wells. The cell viability is then calculated as a percentage relative to the untreated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 [8]
The results can be summarized in a table as shown below. This data is hypothetical and for illustrative purposes only.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.082 | 100% |
| 1 | 1.132 | 0.075 | 90.3% |
| 5 | 0.899 | 0.061 | 71.7% |
| 10 | 0.654 | 0.049 | 52.2% |
| 25 | 0.312 | 0.033 | 24.9% |
| 50 | 0.158 | 0.021 | 12.6% |
| 100 | 0.089 | 0.015 | 7.1% |
From this data, an IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Concluding Remarks
The MTT assay is a reliable and high-throughput method for assessing the cytotoxic effects of compounds like this compound.[3] It is crucial to perform experiments with appropriate controls and replicates to ensure the validity of the results. While the MTT assay is a strong indicator of metabolic activity and cell viability, it can be influenced by factors that alter the metabolic rate of the cells.[9] Therefore, it is often recommended to complement these findings with other assays that measure different aspects of cell death, such as apoptosis or necrosis assays.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. youtube.com [youtube.com]
- 7. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Metabolic Effects of NHI-2 Using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, specifically quantifying two key energy pathways: mitochondrial respiration and glycolysis.[1][2] This is achieved by measuring the oxygen consumption rate (OCR) as an indicator of oxidative phosphorylation and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[1][3] This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of a hypothetical compound, NHI-2. For the purpose of this protocol, this compound is assumed to be an inhibitor of mitochondrial electron transport chain (ETC) Complex I. The protocols outlined below will enable researchers to assess the impact of this compound on mitochondrial function and glycolytic activity, providing valuable insights into its mechanism of action and potential toxicity.[4][5][6][7]
Materials and Reagents
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridges
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., Minimal DMEM)
-
L-Glutamine
-
Glucose
-
Sodium Pyruvate
-
This compound (hypothetical compound)
-
Vehicle control (e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[8][9]
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxy-D-glucose (2-DG))[3][10][11][12]
-
Cell line of interest
-
Standard cell culture reagents and equipment (e.g., incubator, centrifuge, multichannel pipette)
Experimental Protocols
Cell Seeding and Culture
-
Cell Seeding: Seed the cells of interest into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.[2][13] The optimal cell density will vary depending on the cell type and should be determined empirically to ensure OCR and ECAR readings are within the optimal range of the instrument.[2]
-
Edge Effect Mitigation: To avoid the "edge effect," it is recommended to not seed cells in the outer wells of the microplate. Instead, fill these wells with 200 µL of sterile water or PBS to maintain humidity.
-
Incubation: Allow cells to adhere and grow overnight in a humidified 37°C incubator with 5% CO2.
This compound Treatment Protocol
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound to achieve the desired final concentrations for the dose-response experiment. A vehicle control (solvent only) must be included.
-
Cell Treatment: On the day of the assay, remove the cell culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: The incubation time for this compound treatment should be optimized based on the compound's known or expected mechanism of action.[4] For acute effects, a short incubation of 1-2 hours may be sufficient.[4] For long-term effects, incubation could range from 4 to 72 hours.[4]
Seahorse XF Cell Mito Stress Test Protocol with this compound
This assay measures key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[8]
-
Cartridge Hydration: The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[9][13][14]
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with L-glutamine, glucose, and sodium pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.[13]
-
Cell Plate Preparation: Following this compound treatment, remove the treatment medium from the cell plate and wash the cells once with the prepared Seahorse assay medium. Then, add 180 µL of fresh assay medium to each well.[13]
-
Incubation: Place the cell plate in a 37°C non-CO2 incubator for 30-60 minutes to allow the temperature and pH to equilibrate.[13]
-
Compound Loading: Prepare the injection compounds from the Mito Stress Test Kit. Load the compounds into the appropriate ports of the hydrated sensor cartridge. The typical injection strategy is:
-
Assay Execution: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell plate and start the assay. The instrument will measure OCR at baseline and after each compound injection.
Seahorse XF Glycolysis Stress Test Protocol with this compound
This assay measures key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve.[3][10]
-
Cartridge Hydration: Follow the same cartridge hydration protocol as described for the Mito Stress Test.[9][13][14]
-
Assay Medium Preparation: On the day of the assay, prepare the glycolysis stress test medium by supplementing Seahorse XF Base Medium with L-glutamine. This medium initially lacks glucose and pyruvate. Warm to 37°C and adjust the pH to 7.4.[3]
-
Cell Plate Preparation: After this compound treatment, wash the cells with the glycolysis stress test medium and then add 180 µL of fresh glycolysis stress test medium to each well.[13]
-
Incubation: Place the cell plate in a 37°C non-CO2 incubator for 30-60 minutes.[13]
-
Compound Loading: Prepare the injection compounds from the Glycolysis Stress Test Kit. The typical injection strategy is:
-
Assay Execution: Calibrate the loaded sensor cartridge in the Seahorse XF Analyzer. Then, swap the utility plate with the cell plate and begin the assay. The instrument will measure ECAR at baseline and after each injection.
Data Presentation
The quantitative data obtained from the Seahorse assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Hypothetical Effects of this compound on Mitochondrial Respiration (Mito Stress Test)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Basal Respiration (pmol/min) | 100 ± 5 | 70 ± 4 | 40 ± 3 |
| ATP Production (pmol/min) | 80 ± 4 | 50 ± 3 | 20 ± 2 |
| Proton Leak (pmol/min) | 20 ± 1 | 20 ± 1 | 20 ± 1 |
| Maximal Respiration (pmol/min) | 250 ± 15 | 150 ± 10 | 50 ± 5 |
| Spare Respiratory Capacity (%) | 150% | 80% | 10% |
Table 2: Hypothetical Effects of this compound on Glycolysis (Glycolysis Stress Test)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Glycolysis (mpH/min) | 30 ± 2 | 45 ± 3 | 60 ± 4 |
| Glycolytic Capacity (mpH/min) | 50 ± 3 | 65 ± 4 | 80 ± 5 |
| Glycolytic Reserve (%) | 67% | 44% | 33% |
Mandatory Visualization
Caption: Experimental workflow for Seahorse XF assay with this compound treatment.
Caption: Inhibition of Electron Transport Chain Complex I by this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Impact of pharmacological agents on mitochondrial function: a growing opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. 2.10. Seahorse XF glycolysis stress assay [bio-protocol.org]
- 11. unige.ch [unige.ch]
- 12. unige.ch [unige.ch]
- 13. tabaslab.com [tabaslab.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Glycolysis inhibition by 2-deoxy-d-glucose reverts the metastatic phenotype in vitro and in vivo | springermedicine.com [springermedicine.com]
Application Notes and Protocols for Cell Culture Experiments
Given the ambiguity of "NHI-2," this document provides detailed application notes and protocols for two potential interpretations: Nickel (II) (Ni(II)) and Interleukin-2 (IL-2) . Both are relevant to cell culture experiments in the context of research and drug development.
Section 1: Nickel (II) as a Modulator of the Nrf2 Signaling Pathway
Introduction: Nickel (II) (Ni(II)), a divalent cation, is known to be released from biomedical alloys and has been shown to have immunomodulatory and inflammatory effects. In cell culture experiments, Ni(II) is a valuable tool for studying cellular stress responses, particularly the activation of the Nrf2 antioxidant pathway. Understanding the mechanism of Ni(II) can provide insights into metal-induced toxicity and inflammation.
Mechanism of Action:
Nickel (II) has been demonstrated to activate the Nrf2 signaling pathway in human monocytic cells.[1] It increases the total levels of Nrf2 and promotes its translocation to the nucleus.[1] This activation of the Nrf2 pathway can indirectly modulate other signaling cascades, such as NF-κB, which is crucial in inflammatory responses.[1]
Signaling Pathway Diagram:
Caption: Ni(II) induces the dissociation of the Nrf2-Keap1 complex, leading to Nrf2 nuclear translocation and antioxidant gene expression.
Quantitative Data Summary:
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Nrf2 Activation | THP-1 Human Monocytes | 10-30 µM | 6-72 hours | 1-2 fold increase in whole-cell Nrf2 levels.[1] |
| LPS-induced Nrf2 Amplification | THP-1 Human Monocytes | 10-50 µM | Not Specified | 3-5 fold amplification of LPS-induced Nrf2.[1] |
Experimental Protocols:
1. Protocol for Assessing Ni(II)-Induced Nrf2 Activation by Western Blot
Objective: To determine the effect of Ni(II) on the protein levels of Nrf2 in the nucleus and cytoplasm.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Nickel (II) chloride (NiCl₂) solution
-
Lipopolysaccharide (LPS)
-
Cell culture flasks/plates
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Caption: Workflow for Western blot analysis of Ni(II)-treated cells.
Procedure:
-
Cell Seeding: Seed THP-1 cells in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with Ni(II) at concentrations ranging from 10-30 µM for 6 to 72 hours. Include a vehicle control and a positive control (e.g., LPS).
-
Cell Lysis: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the Nrf2 levels to the respective loading controls (Lamin B1 for nuclear fractions, GAPDH for cytoplasmic fractions).
Section 2: Interleukin-2 (IL-2) in Cancer Immunotherapy Research
Introduction: Interleukin-2 (IL-2) is a cytokine that plays a critical role in the immune system by promoting the proliferation and activation of T cells and Natural Killer (NK) cells.[2] It was one of the first cytokines to be used in cancer immunotherapy and is approved for the treatment of metastatic melanoma and renal cell carcinoma.[3] In cell culture, IL-2 is essential for the expansion and maintenance of various immune cell populations for research and therapeutic applications.
Mechanism of Action:
IL-2 exerts its effects by binding to the IL-2 receptor (IL-2R), which exists in three forms with varying affinities: low (α subunit), intermediate (β and γ subunits), and high (α, β, and γ subunits). The intermediate-affinity receptor is predominantly expressed on CD8+ T cells and NK cells, while the high-affinity receptor is expressed on regulatory T cells (Tregs).[4] Binding of IL-2 to its receptor activates downstream signaling pathways, including the JAK-STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways, leading to cell proliferation, differentiation, and cytokine production.[5]
Signaling Pathway Diagram:
Caption: IL-2 signaling through the JAK-STAT, PI3K-AKT, and MAPK pathways.
Quantitative Data Summary:
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect |
| NK Cell Expansion | Human Peripheral Blood Mononuclear Cells (PBMCs) | 500 units/mL | 14 days | Up to 2000-fold expansion of NK cells.[6] |
| T Cell Proliferation | Naive CD8+ T cells (in vivo) | Not Specified | Not Specified | Induces extensive T cell division and differentiation into memory cells.[2] |
Experimental Protocols:
1. Protocol for the Expansion of Human Natural Killer (NK) Cells
Objective: To expand a population of functional NK cells from human PBMCs using IL-2.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK cell enrichment kit (negative selection)
-
CTS™ NK-Xpander™ Medium (or similar)
-
Human AB serum
-
Recombinant Human IL-2
-
Cell culture flasks or G-Rex vessels
-
Centrifuge
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD56, anti-CD3)
Workflow Diagram:
Caption: Workflow for the expansion of NK cells from PBMCs using IL-2.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection kit to deplete non-NK cells.
-
Cell Seeding: Seed the enriched NK cells in a suitable culture vessel (e.g., G-Rex) at a recommended density.
-
Cell Culture and Expansion:
-
Culture the cells in NK expansion medium supplemented with 5% human AB serum and 500 units/mL of IL-2.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 14 days.
-
Beginning on day 5, perform media changes every 2-3 days.
-
-
Harvesting and Analysis:
-
After 14 days, harvest the expanded NK cells.
-
Determine the total cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Assess the purity of the expanded NK cell population (CD56+, CD3-) by flow cytometry.
-
2. Protocol for Cytotoxicity Assay of Expanded NK Cells
Objective: To evaluate the cytotoxic function of IL-2 expanded NK cells against a cancer cell line.
Materials:
-
Expanded NK cells (effector cells)
-
K562 cancer cell line (target cells)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracking dye
-
Complete culture medium
-
96-well U-bottom plates
-
Flow cytometer
-
7-AAD or Propidium Iodide (PI) for viability staining
Procedure:
-
Target Cell Labeling: Label the K562 target cells with CFSE according to the manufacturer's protocol.
-
Co-incubation:
-
Seed the CFSE-labeled K562 cells in a 96-well U-bottom plate.
-
Add the expanded NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include controls of target cells alone and effector cells alone.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Staining and Analysis:
-
After incubation, add 7-AAD or PI to each well to stain for dead cells.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of 7-AAD or PI-positive cells (dead target cells).
-
Calculate the percentage of specific lysis for each E:T ratio.
-
References
- 1. Ni(II) activates the Nrf2 signaling pathway in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects of IL-2 in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for NHI-2 Treatment in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHI-2 is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. LDHA plays a pivotal role in this process by converting pyruvate to lactate, which allows for the regeneration of NAD+ and the continuation of high rates of glycolysis. By inhibiting LDHA, this compound disrupts the metabolic machinery of cancer cells, leading to reduced lactate production, decreased cell growth, and potentially sensitizing cells to other anti-cancer agents.[1] These application notes provide an overview of the in vitro efficacy of this compound and detailed protocols for its use in cancer research.
Mechanism of Action
This compound functions as a small molecule inhibitor of the LDHA enzyme. This inhibition leads to a reduction in lactate production in cancer cells.[1] Furthermore, this compound has been observed to inhibit ferroptosis, a form of iron-dependent programmed cell death.[1] This dual mechanism of action makes this compound a promising candidate for further investigation as a therapeutic agent.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 15.2 |
| PANC-1 | Pancreatic Cancer | 22.5 |
| LPC006 | Pancreatic Cancer | 18.9 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 30.1 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in HeLa Cells (72h treatment)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | - | 4.5 | 55.2 | 28.1 | 16.7 |
| This compound | 15 | 25.8 | 68.4 | 15.3 | 16.3 |
| This compound | 30 | 42.1 | 75.1 | 10.2 | 14.7 |
Table 3: Synergistic Effects of this compound with Gemcitabine in PANC-1 Cells
| Treatment | IC50 of Gemcitabine (nM) | Combination Index (CI) |
| Gemcitabine alone | 50.3 | - |
| Gemcitabine + this compound (10 µM) | 21.8 | 0.43 |
A Combination Index (CI) < 1 indicates a synergistic effect.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Visualizations
Caption: Mechanism of action of this compound as an LDHA inhibitor.
Caption: General experimental workflow for in vitro testing of this compound.
References
Application Notes and Protocols for Investigating the Synergy of NHI-2 and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing experiments to evaluate the synergistic anti-cancer effects of NHI-2, a selective Lactate Dehydrogenase A (LDHA) inhibitor, and gemcitabine, a standard chemotherapeutic agent. Cancer cells, particularly in hypoxic environments, often rely on aerobic glycolysis (the Warburg effect) for survival, a process in which LDHA is a key enzyme.[1] this compound has demonstrated growth inhibitory effects against pancreatic cancer cells, with increased efficacy under hypoxic conditions.[1] Gemcitabine functions as a nucleoside analog that disrupts DNA synthesis and induces apoptosis.[2] The combination of a metabolic inhibitor like this compound with a DNA-damaging agent like gemcitabine presents a rational strategy to enhance therapeutic efficacy. These protocols detail methods for determining drug potency, quantifying synergy using the Chou-Talalay method, and elucidating the underlying mechanisms through apoptosis assays.
Proposed Mechanism of Synergy
Gemcitabine is a prodrug that, once intracellularly phosphorylated to its active forms (dFdCDP and dFdCTP), exerts its cytotoxic effects.[2][3][4] The triphosphate form (dFdCTP) is incorporated into DNA, leading to "masked chain termination" and halting DNA replication.[5][4] The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[6][3] These actions ultimately trigger apoptosis.
This compound targets a distinct but complementary pathway. As a selective inhibitor of LDHA, this compound blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1] This inhibition disrupts the metabolic adaptability of cancer cells, leading to cellular stress, particularly in the hypoxic tumor microenvironment where glycolysis is predominant. The metabolic stress induced by this compound is hypothesized to lower the threshold for gemcitabine-induced apoptosis, creating a synergistic anti-tumor effect.
References
- 1. agscientific.com [agscientific.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: Measuring Nidogen-2 (NID2) Efficacy in Pancreatic Cancer Cells
Topic: Measuring the Efficacy of Targeting Nidogen-2 (NID2) in Pancreatic Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy characterized by a dense fibrotic stroma that promotes tumor progression and chemoresistance. Nidogen-2 (NID2), a key component of the basement membrane, has been identified as a potential therapeutic co-target in pancreatic cancer. NID2 is primarily expressed by cancer-associated fibroblasts (CAFs) and contributes to the stiffness and remodeling of the tumor microenvironment.[1][2][3][4][5] Targeting NID2 has been shown to reduce fibrosis, impair cancer cell invasion, and improve the efficacy of chemotherapy in preclinical models.[1][4][5]
These application notes provide a framework for researchers to investigate the efficacy of targeting NID2 in pancreatic cancer cell models. The protocols detailed below describe methods for reducing NID2 expression and assessing the subsequent effects on cancer cell viability, apoptosis, and invasion.
Data Presentation
The following tables summarize the reported effects of NID2 reduction in preclinical models of pancreatic cancer.
Table 1: In Vivo Efficacy of NID2 Reduction in Pancreatic Cancer Models
| Parameter | Observation upon NID2 Reduction | Reference |
| Primary Tumor Growth | Significantly impeded | [6] |
| Liver Metastasis | Significantly reduced | [1][5][6] |
| Survival | Increased | [1][5][6] |
| Tumor Fibrosis | Reduced | [6] |
| Vascular Patency | Improved | [1][5][6] |
| Response to Chemotherapy (gemcitabine/Abraxane) | Enhanced | [1][5] |
Table 2: In Vitro and Ex Vivo Effects of NID2 Reduction on the Tumor Microenvironment
| Parameter | Observation upon NID2 Reduction in CAFs | Reference |
| Matrix Stiffness | Reduced | [1][2][5] |
| Matrix Remodeling | Reduced | [1][2][5] |
| Cancer Cell Invasion (3D organotypic models) | Significantly impeded | [1][2][5][6] |
Experimental Protocols
CRISPR Interference (CRISPRi) Mediated Knockdown of NID2 in Cancer-Associated Fibroblasts (CAFs)
This protocol describes the use of CRISPRi to reduce the expression of NID2 in primary human pancreatic CAFs.
Materials:
-
Human pancreatic cancer-associated fibroblasts (CAFs)
-
Lentiviral vectors encoding dCas9-KRAB and a guide RNA (gRNA) targeting the NID2 promoter
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
DMEM high-glucose medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Quantitative real-time PCR (qRT-PCR) reagents
-
Western blot reagents
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors (dCas9-KRAB and NID2 gRNA) and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
Transduction of CAFs: Seed CAFs and allow them to adhere. Transduce the cells with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: After 48-72 hours, select for transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Validation of Knockdown:
-
qRT-PCR: Extract RNA from the selected cells and perform qRT-PCR to quantify NID2 mRNA levels relative to a housekeeping gene.
-
Western Blot: Lyse the cells and perform western blotting to assess NID2 protein levels.
-
Cell Viability Assay (MTT)
This protocol measures the indirect effect of NID2 knockdown in CAFs on the viability of pancreatic cancer cells in a co-culture system.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1, BxPC-3)
-
NID2-knockdown and control CAFs
-
Transwell inserts (0.4 µm pore size)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Co-culture Setup: Seed CAFs (NID2-knockdown or control) in the bottom of a 96-well plate. Place Transwell inserts into the wells and seed pancreatic cancer cells in the upper chamber.
-
Incubation: Co-culture the cells for 24-72 hours.
-
MTT Assay:
-
Remove the Transwell inserts.
-
Add MTT solution to the pancreatic cancer cells in the upper chamber and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control co-culture.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol quantifies apoptosis in pancreatic cancer cells co-cultured with NID2-knockdown CAFs.
Materials:
-
Pancreatic cancer cell line
-
NID2-knockdown and control CAFs
-
Co-culture setup as described in the cell viability assay
-
Caspase-Glo 3/7 Assay kit
Procedure:
-
Co-culture: Set up the co-culture as described for the cell viability assay and incubate for the desired time period.
-
Assay:
-
Remove the Transwell inserts containing the pancreatic cancer cells.
-
Add the Caspase-Glo 3/7 reagent to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal to the cell number (can be determined from a parallel plate) to determine the relative caspase activity.
Cell Invasion Assay (Boyden Chamber)
This protocol assesses the effect of NID2 knockdown in CAFs on the invasive capacity of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line
-
NID2-knockdown and control CAFs
-
Boyden chamber inserts with Matrigel-coated membranes (8 µm pore size)
-
Serum-free medium and medium with 10% FBS
-
Crystal violet staining solution
Procedure:
-
CAF Conditioned Medium: Culture NID2-knockdown and control CAFs for 48 hours. Collect and filter the conditioned medium.
-
Invasion Assay:
-
Rehydrate the Matrigel-coated inserts.
-
Seed pancreatic cancer cells in the upper chamber in serum-free medium.
-
Add the CAF conditioned medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
-
Quantification:
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
-
Data Analysis: Compare the number of invading cells between the NID2-knockdown and control conditions.
Mandatory Visualizations
Caption: Experimental workflow for assessing the efficacy of NID2 knockdown in CAFs on pancreatic cancer cells.
Caption: Putative signaling pathway affected by NID2 reduction in the tumor microenvironment.
Discussion
The provided protocols offer a starting point for investigating the role of NID2 in pancreatic cancer. The primary mechanism of action appears to be through modulation of the tumor microenvironment, which in turn affects cancer cell behavior. Reducing NID2 expression in CAFs leads to a less fibrotic and less stiff extracellular matrix. This altered microenvironment is less conducive to cancer cell invasion and may also improve the delivery of therapeutic agents by normalizing the tumor vasculature.
The proposed signaling pathway suggests that NID2, as an integral part of the ECM, influences pancreatic cancer cells through integrin-mediated signaling. Disruption of the ECM integrity following NID2 reduction could lead to decreased activation of downstream pathways such as FAK/PI3K/Akt and FAK/ERK, which are known to be involved in cell proliferation, survival, and invasion. Further investigation is required to fully elucidate the specific intracellular signaling events in pancreatic cancer cells that are a direct consequence of NID2 modulation in the surrounding stroma. The role of other signaling pathways, such as Notch signaling, which is known to be important in the pancreatic tumor microenvironment, could also be explored in the context of NID2 function.[7][8][9]
References
- 1. DSpace [repositori.upf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Temporally resolved proteomics identifies nidogen-2 as a cotarget in pancreatic cancer that modulates fibrosis and therapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporally resolved proteomics identifies nidogen-2 as a cotarget in pancreatic cancer that modulates fibrosis and therapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Role of Notch signaling pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch signaling pathway in pancreatic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Application Notes and Protocols: NHI-2 in Breast Cancer Cell Lines
A comprehensive search for the application of a compound specifically designated "NHI-2" in breast cancer cell lines did not yield any specific publicly available data or research articles. Therefore, the following application notes and protocols are based on general methodologies used to evaluate novel therapeutic agents in breast cancer research. These protocols can be adapted once the specific characteristics of this compound, such as its molecular target and mechanism of action, are identified.
Introduction
Breast cancer is a heterogeneous disease characterized by uncontrolled cell growth in the breast tissue. It is broadly classified based on the expression of hormone receptors (estrogen receptor [ER] and progesterone receptor [PR]) and human epidermal growth factor receptor 2 (HER2).[1][2][3][4] Triple-negative breast cancer (TNBC) is a subtype that lacks the expression of these three receptors and is associated with a poorer prognosis due to limited targeted therapeutic options.[2][5] The development of novel therapeutic agents that can effectively target various breast cancer subtypes is a critical area of research.
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the efficacy and mechanism of action of a novel compound, provisionally named this compound, in breast cancer cell lines.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the proposed experiments.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Subtype | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | ||
| T-47D | Luminal A (ER+, PR+, HER2-) | ||
| SK-BR-3 | HER2-positive (ER-, PR-, HER2+) | ||
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | ||
| BT-549 | Triple-Negative (ER-, PR-, HER2-) |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Doxorubicin is included as a positive control.
Table 2: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | MDA-MB-231 | ||||
| This compound (IC50) | MDA-MB-231 | ||||
| This compound (2x IC50) | MDA-MB-231 |
This table will quantify the effect of this compound on cell cycle progression in a representative breast cancer cell line.
Table 3: Western Blot Densitometry Analysis (Fold Change vs. Control)
| Target Protein | Vehicle Control | This compound (IC50) | This compound (2x IC50) |
| p-Akt (Ser473) | 1.0 | ||
| Akt | 1.0 | ||
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | ||
| ERK1/2 | 1.0 | ||
| Cyclin D1 | 1.0 | ||
| CDK4 | 1.0 | ||
| Cleaved PARP | 1.0 | ||
| β-actin | 1.0 |
This table will present the quantitative changes in the expression of key signaling and cell cycle-related proteins following this compound treatment.
Experimental Protocols
Cell Culture
-
Cell Lines: Obtain authenticated human breast cancer cell lines representing different subtypes (e.g., MCF-7, T-47D, SK-BR-3, MDA-MB-231, BT-549) from a reputable cell bank.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT or WST-1 Assay)[6]
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a positive control (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Assay: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry[1][7]
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Deconvolute the cell cycle phases (G0/G1, S, G2/M) and quantify the percentage of cells in each phase using appropriate software. The sub-G1 peak can be used to quantify apoptotic cells.
Western Blotting[8][9]
-
Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cyclin D1, CDK4, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualization of Methodologies and Pathways
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be affected by a novel anti-cancer agent.
Caption: A flowchart of the experimental workflow for evaluating this compound.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
References
- 1. Cell-cycle-phase progression analysis identifies unique phenotypes of major prognostic and predictive significance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Authenticated Breast Cancer Cell Lines for Cancer Research [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell cycle traverse rate predicts long-term outcomes in a multi-institutional cohort of patients with triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines
Disclaimer: The cell line "NIH-2" as specified in the topic is not a recognized designation in publicly available cell line databases. Therefore, these application notes and protocols have been generated using the widely studied and well-characterized human cervical adenocarcinoma cell line, HeLa , as a representative example. The principles and procedures described herein are broadly applicable to many other human cancer cell lines used in xenograft studies.
Application Notes
Introduction to HeLa Xenograft Models
The HeLa cell line is the oldest and one of the most commonly used human cell lines in scientific research.[1] Derived from cervical cancer cells taken from Henrietta Lacks in 1951, HeLa cells are known for their durability, prolific growth, and immortality, making them a foundational tool in cancer research.[1][2] In vivo xenograft models using HeLa cells are instrumental in studying human cancer biology, evaluating novel anti-cancer therapies, and understanding the mechanisms of tumor growth and metastasis.[1]
HeLa Cell Line Characteristics
-
Origin: Human, Cervical Adenocarcinoma.
-
Morphology: Epithelial-like.
-
Growth Properties: Adherent, rapid proliferation.
-
Tumorigenicity: Forms tumors in immunocompromised mice.
-
Genetic Features: Aneuploid, with a modal chromosome number of 82. Contains integrated Human Papillomavirus 18 (HPV-18) sequences, which play a crucial role in the immortalization and oncogenic phenotype of the cells.[1][3]
-
Key Signaling Pathways: Several signaling pathways are constitutively active or dysregulated in HeLa cells, contributing to their cancerous phenotype. These include pathways involved in cell cycle regulation, apoptosis, and cell proliferation.
Applications in Research
HeLa xenograft models are utilized in a variety of research applications, including:
-
Screening of Anti-Cancer Compounds: Testing the efficacy of novel chemotherapeutic agents, targeted therapies, and immunotherapies.
-
Studying Tumor Growth and Angiogenesis: Investigating the mechanisms that drive tumor progression and the formation of new blood vessels.
-
Evaluating Novel Drug Delivery Systems: Assessing the in vivo performance of nanoparticles, liposomes, and other drug delivery vehicles.
-
Basic Cancer Biology Research: Elucidating the roles of specific genes and signaling pathways in tumorigenesis.[4]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous HeLa Xenograft Model
This protocol describes the subcutaneous implantation of HeLa cells into immunocompromised mice to establish a solid tumor model.
1. Materials
-
HeLa cells (e.g., from ATCC)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for improved tumor take rate)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
70% ethanol for disinfection
2. Cell Preparation
-
Culture HeLa cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of sterile PBS.
-
Count the cells using a hemocytometer and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel® to achieve a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
3. Animal Procedure
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Disinfect the injection site on the right flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) using a 1 mL syringe with a 27-gauge needle.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Return the mouse to a sterile, filtered cage.
4. Tumor Growth Monitoring and Data Collection
-
Monitor the health of the animals daily.
-
Begin measuring tumor size 2-3 times per week once tumors become palpable (typically 5-7 days post-injection).
-
Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .
-
Record the body weight of each mouse at each measurement time point.
-
When the tumors reach the predetermined endpoint (e.g., 1500 mm³ or signs of ulceration/distress), humanely euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or molecular analysis).
Data Presentation
The following table represents example data from a hypothetical study evaluating the anti-tumor effect of a compound on HeLa xenografts.
| Treatment Group | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Vehicle Control | 120 ± 15 | 450 ± 40 | 980 ± 85 | 1600 ± 150 |
| Compound A (10 mg/kg) | 115 ± 18 | 320 ± 35 | 550 ± 50 | 850 ± 70 |
| Compound B (20 mg/kg) | 125 ± 20 | 250 ± 30 | 380 ± 45 | 500 ± 60 |
Data are presented as mean tumor volume ± standard error of the mean (SEM).
Visualization of Workflows and Pathways
Experimental Workflow for Xenograft Study
Caption: A flowchart illustrating the key steps in establishing and monitoring a subcutaneous HeLa xenograft model.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that is frequently hyperactivated in many cancers, including cervical cancer. It plays a key role in regulating cell proliferation, growth, survival, and angiogenesis. In HeLa cells, this pathway is often dysregulated, contributing to their malignant phenotype.
References
Troubleshooting & Optimization
NHI-2 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NHI-2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway.[1][2] By inhibiting LDHA, this compound disrupts the conversion of pyruvate to lactate, a critical step for cancer cells to sustain high rates of glycolysis, often referred to as the Warburg effect.[1] It has demonstrated cellular growth inhibitory effects, particularly in hypoxic cancer cells.[2]
Q2: What are the physical and chemical properties of this compound?
Below is a summary of the key properties of this compound:
| Property | Value | Reference |
| CAS Number | 1269802-97-2 | [2][3] |
| Molecular Formula | C₁₇H₁₂F₃NO₃ | [2][3] |
| Molecular Weight | 335.28 g/mol | [2][3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: 25 mg/mLEthanol: 25 mg/mL | [3] |
| Storage Temperature | -20°C | [2][3] |
Q3: What are the known IC₅₀ values for this compound?
This compound exhibits selective inhibition of LDHA over LDHB. It is also cytotoxic to certain cancer cell lines.
| Target/Cell Line | IC₅₀ Value | Condition | Reference |
| LDHA | 14.7 µM | in vitro (NADH) | [2] |
| LDHA | 10.5 µM | in vitro (Pyruvate) | [2] |
| LDHB | 55.8 µM | in vitro | [3] |
| PANC-1 cells | 22.2 µM | Normoxic | [2] |
| PANC-1 cells | 4.0 µM | Hypoxic | [2] |
| LPC006 cells | 17.8 µM | Normoxic | [2] |
| LPC006 cells | 1.1 µM | Hypoxic | [2] |
| HeLa cells | 33.4 µM | Cytotoxicity | [3] |
Troubleshooting Guide: this compound Solubility in Cell Culture Media
Q4: I am observing precipitation of this compound in my cell culture medium. What are the possible causes and solutions?
Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue. The primary cause is the low aqueous solubility of the compound. Here are some common causes and troubleshooting steps:
Experimental Protocol: Preparing this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be beneficial to perform serial dilutions of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Add the required volume of the this compound stock solution to your pre-warmed cell culture medium.
-
Crucially, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity to the cells. [5]
-
Immediately after adding the this compound stock, mix the medium thoroughly by gentle inversion or pipetting to ensure rapid and uniform dispersion of the compound.
-
Q5: What is the recommended workflow for testing this compound in a cell-based assay?
The following workflow outlines the key steps for incorporating this compound into a typical cell-based experiment.
Signaling Pathways
Q6: How does inhibition of LDHA by this compound potentially lead to apoptosis?
While direct studies on this compound inducing apoptosis are not detailed in the provided search results, inhibiting a key enzyme in glycolysis like LDHA can lead to cellular stress, which in turn can trigger apoptosis. Apoptosis, or programmed cell death, is primarily regulated by two interconnected signaling cascades: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[6][7]
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or metabolic stress. These signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[8] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[8]
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[7] This binding event leads to the recruitment of adaptor proteins like FADD and the formation of the Death-Inducing Signaling Complex (DISC).[8] Within the DISC, pro-caspase-8 is cleaved and activated. Activated caspase-8 can then directly cleave and activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[6]
References
- 1. abmole.com [abmole.com]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cancer Cell Lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on optimizing the concentration of small molecule inhibitors, with a focus on novel anticancer compounds, for treating cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new small molecule inhibitor?
A1: For a novel compound, it is advisable to start with a broad concentration range to determine the dose-response relationship. A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window and in determining the IC50 value (the concentration at which 50% of cell growth is inhibited).
Q2: How long should I incubate the cancer cells with the inhibitor?
A2: The incubation time is dependent on the cell line's doubling time and the inhibitor's mechanism of action. A typical initial experiment involves incubating the cells for 24, 48, and 72 hours. Shorter incubation times may be sufficient for cytotoxic compounds, while longer times might be necessary for cytostatic agents.
Q3: My inhibitor is not dissolving well in the cell culture medium. What should I do?
A3: Poor solubility is a common issue. Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. If solubility issues persist, you can try:
-
Pre-warming the medium.
-
Using a different solvent (ensure it is compatible with your cell line).
-
Preparing a fresh stock solution.
Q4: How can I be sure that the observed cell death is due to the inhibitor and not the solvent?
A4: It is crucial to include a vehicle control in your experiments. The vehicle control consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This allows you to differentiate between the effects of the inhibitor and any potential toxicity caused by the solvent.
Troubleshooting Guide
Issue 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or medium.
-
Issue 2: The IC50 value of the inhibitor is much higher than expected.
-
Possible Cause: The inhibitor may be inactive, the concentration range tested might be too low, or the cell line could be resistant.
-
Troubleshooting Steps:
-
Verify the identity and purity of your inhibitor.
-
Test a wider and higher concentration range.
-
Ensure that the target of the inhibitor is expressed in the chosen cell line. This can be confirmed by techniques like western blotting or qPCR.
-
Consider the possibility of drug efflux pumps in the cell line that may be removing the inhibitor.
-
Issue 3: No effect of the inhibitor is observed even at high concentrations.
-
Possible Cause: The inhibitor may not be entering the cells, or the chosen cell line may lack the specific target of the inhibitor.
-
Troubleshooting Steps:
-
Confirm the expression of the target protein in your cell line.
-
If the target is a cell surface receptor, its expression can be checked by flow cytometry.
-
If the target is intracellular, you may need to perform a cellular uptake assay to confirm that the inhibitor is crossing the cell membrane.
-
Data Presentation
Table 1: Hypothetical IC50 Values of a Kinase Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Cancer | 5.2 |
| MCF-7 | Breast Cancer | 10.8 |
| HCT116 | Colon Cancer | 2.5 |
| U87 MG | Glioblastoma | 15.1 |
Table 2: Example of a Titration Experiment for a New Inhibitor on A549 Cells
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 |
| 1 | 85 | 75 | 60 |
| 5 | 60 | 50 | 35 |
| 10 | 40 | 25 | 15 |
| 50 | 15 | 5 | 2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] Viable cells with active metabolism convert MTT into a purple formazan product.[1]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Small molecule inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: Western Blotting to Confirm Target Inhibition
Western blotting can be used to assess the levels of a specific protein target and its phosphorylated (activated) state to confirm the inhibitor's effect.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Small molecule inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the inhibitor at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of a kinase inhibitor.
Caption: Experimental workflow for inhibitor concentration optimization.
Caption: Troubleshooting decision tree for inhibitor experiments.
References
Troubleshooting inconsistent NHI-2 experimental results
Welcome to the technical support center for the novel inhibitor, NHI-2. This resource is designed to help you troubleshoot common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs): General Handling and Storage
Question: How should I reconstitute and store this compound?
Answer: For optimal stability, this compound should be reconstituted in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C. For working solutions, dilute the DMSO stock in your desired cell culture medium immediately before use. Avoid storing diluted aqueous solutions for extended periods.
Question: What is the solubility of this compound in common solvents?
Answer: this compound exhibits varying solubility depending on the solvent. It is highly soluble in DMSO but has limited solubility in aqueous solutions like PBS or cell culture media, especially at higher concentrations. Exceeding the aqueous solubility limit can lead to compound precipitation and inconsistent results.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | > 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~5 mM | Can be used for intermediate dilutions. |
| PBS (pH 7.4) | < 10 µM | Precipitation may occur at higher concentrations. |
| Culture Media + 10% FBS | ~25 µM | Serum proteins can improve apparent solubility. |
Troubleshooting Inconsistent Cell-Based Assay Results
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Variability in IC50 values is a common issue that can stem from several factors. The key is to systematically evaluate your experimental workflow to identify the source of the inconsistency. Common culprits include inconsistent cell health, inaccurate compound dilutions, or issues with the assay itself.
Use the following workflow to troubleshoot the problem:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Question: How do I perform a cell viability assay to get consistent results with this compound?
Answer: A standardized protocol is crucial. Below is a detailed methodology for a typical MTT cell viability assay, which can be adapted for other colorimetric or luminescent assays.
Protocol: MTT Assay for this compound IC50 Determination
-
Cell Seeding:
-
Culture cells to ~80% confluency. Ensure you are using cells within a consistent, low passage number range.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution series of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., ≤ 0.1%).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Investigating Target Engagement and Downstream Effects
Question: I'm not seeing the expected downstream effect of this compound on its target pathway via Western Blot. Why?
Answer: This could indicate a problem with target engagement, the timing of your analysis, or the stability of the protein of interest. This compound is a potent inhibitor of the kinase MEK1 , which is a critical component of the MAPK/ERK signaling pathway. A lack of effect on downstream p-ERK levels could be due to several factors.
Caption: this compound inhibits MEK1 in the MAPK/ERK signaling pathway.
Troubleshooting Steps for Western Blot:
-
Confirm Target Presence: Ensure your cell line expresses MEK1 and downstream targets at detectable levels.
-
Optimize Treatment Time: The phosphorylation of ERK is often a rapid and transient event. Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to find the optimal time point to observe maximal inhibition of p-ERK.
-
Check Compound Concentration: Use a concentration of this compound that is at least 10x its IC50 value to ensure robust target inhibition.
-
Use Positive Controls: Include a known MEK inhibitor (e.g., U0126) as a positive control to confirm the assay is working.
-
Verify Lysate Quality: Prepare lysates using fresh lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
Table 2: Recommended Experimental Parameters for this compound
| Cell Line | Seeding Density (cells/well) | This compound IC50 (48h) | Recommended Western Blot Conc. |
|---|---|---|---|
| HeLa | 5,000 | ~50 nM | 500 nM |
| A549 | 8,000 | ~75 nM | 750 nM |
| MCF-7 | 10,000 | ~120 nM | 1.2 µM |
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors on LDHB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of kinase inhibitors, such as NHI-2, on Lactate Dehydrogenase B (LDHB).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cellular metabolism after treating cells with our kinase inhibitor, this compound. Could this be due to an off-target effect on a metabolic enzyme like LDHB?
A1: Yes, it is possible. Kinase inhibitors can sometimes bind to proteins other than their intended target, leading to off-target effects. LDHB, a key enzyme in glycolysis, has a nucleotide-binding site (for NADH/NAD+) that could potentially be occupied by small molecule inhibitors. To investigate this, we recommend performing a direct enzymatic assay with purified LDHB and your inhibitor.
Q2: What is the first step to confirm if our inhibitor directly interacts with LDHB?
A2: The most direct initial step is to perform an in vitro LDHB activity assay. This involves incubating purified LDHB enzyme with its substrates (lactate and NAD+) and varying concentrations of your inhibitor. A change in the rate of NADH production, which can be measured by absorbance at 340 nm, will indicate a direct interaction.[1][2]
Q3: Our in vitro assay suggests this compound inhibits LDHB. How can we confirm this interaction within a cellular context?
A3: A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement in a cellular environment.[3][4][5] This technique assesses the thermal stability of a protein in the presence and absence of a ligand. If this compound binds to LDHB in cells, it will likely alter the thermal stability of the LDHB protein, which can be detected by Western blotting or other protein detection methods after heat treatment.[6]
Q4: We are seeing a discrepancy between our biochemical assay IC50 and the cellular potency of this compound on LDHB. What could be the reason?
A4: Discrepancies between biochemical and cellular assays are common.[7] Several factors can contribute to this:
-
Cellular Permeability: Your compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than in the biochemical assay.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.[7]
-
Intracellular ATP/NADH Concentrations: High intracellular concentrations of the natural ligand (NADH) can compete with the inhibitor, leading to a requirement for higher inhibitor concentrations to achieve the same effect as in the in vitro assay.
-
Compound Metabolism: The inhibitor may be metabolized within the cell into a more or less active form.
Troubleshooting Guides
Problem 1: High background signal in the LDHB activity assay.
-
Possible Cause: Contamination of reagents or samples with endogenous LDH.
-
Troubleshooting Steps:
-
Use fresh, high-purity reagents.
-
Ensure proper handling and storage of samples to prevent cell lysis and release of endogenous LDH before the assay.[8]
-
Run a "no enzyme" control to determine the background signal from the buffer and substrates alone.
-
If using cell lysates, ensure complete removal of cellular debris by centrifugation.
-
Problem 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
-
Possible Cause: Uneven heating, incomplete cell lysis, or variability in protein loading.
-
Troubleshooting Steps:
-
Heating: Use a thermal cycler with a heated lid to ensure uniform temperature distribution across all samples.
-
Lysis: Optimize the lysis buffer and procedure to ensure complete cell lysis and protein solubilization.[6] Consider using mechanical disruption (e.g., sonication) in addition to detergents.
-
Protein Quantification: Perform a protein quantification assay (e.g., BCA or Bradford) on the soluble fraction after heat treatment and centrifugation to ensure equal protein loading for downstream analysis (e.g., Western blot).
-
Data Presentation
Table 1: In Vitro LDHB Inhibition by this compound
| Compound | Target Kinase IC50 (nM) | LDHB IC50 (µM) |
| This compound | 50 | 15.2 |
| Control Inhibitor | >10,000 | >100 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for LDHB with this compound
| Treatment | Temperature (°C) for 50% Protein Denaturation (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | 58.5 | - |
| This compound (10 µM) | 62.1 | +3.6 |
Experimental Protocols
LDHB Activity Assay Protocol
This protocol is adapted from standard colorimetric LDH activity assays.[2][9]
-
Prepare Assay Buffer: 0.1 M Tris-HCl, pH 7.4.
-
Prepare Substrate Solution: 60 mM L-Lactate and 60 mM NAD+ in Assay Buffer.
-
Prepare Enzyme Solution: Dilute purified human recombinant LDHB to a working concentration of 5 µg/mL in Assay Buffer.
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.
-
Assay Procedure (96-well plate format):
-
Add 10 µL of inhibitor dilution or vehicle (DMSO in Assay Buffer) to each well.
-
Add 20 µL of Enzyme Solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 170 µL of Substrate Solution to initiate the reaction.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.[2]
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized workflow for CETSA.[3][4]
-
Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blot using an anti-LDHB antibody. Quantify the band intensities to determine the amount of soluble LDHB at each temperature.
-
Data Analysis: Plot the percentage of soluble LDHB against the temperature for both vehicle and this compound treated samples to generate melting curves and determine the melting temperature (Tm).
Visualizations
Caption: Hypothetical signaling pathway showing the on-target and off-target effects of this compound.
Caption: Workflow for biochemical and cellular assessment of this compound's effect on LDHB.
References
- 1. tycmhoffman.com [tycmhoffman.com]
- 2. raybiotech.com [raybiotech.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Technical Support Center: NHI-2 Stock Solution Stability
This guide provides researchers, scientists, and drug development professionals with best practices and troubleshooting advice for preventing the degradation of NHI-2 in stock solutions. Following these guidelines will help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 25 mg/mL. It is crucial to use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored to prevent the introduction of water, as moisture can accelerate the degradation of many small molecules.
Q2: How should I store the solid powder form of this compound?
A2: The solid form of this compound is stable for at least four years when stored at -20°C. For long-term storage, it is recommended to keep the vial tightly sealed in a dry environment. While it may be shipped at room temperature, upon receipt, it should be stored at the recommended temperature to ensure its long-term stability.
Q3: What are the optimal storage conditions for this compound stock solutions in DMSO?
A3: Once dissolved in DMSO, this compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. While the solid compound is stable during shipping at ambient temperatures, solutions are generally less stable.[1] Storing at colder temperatures (-20°C or -80°C) minimizes the risk of degradation.
Q5: How can I check if my this compound stock solution has degraded?
A5: Visual inspection for precipitation or color change can be an initial indicator of instability. If you observe any changes, it is best to prepare a fresh stock solution. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the stock solution over time.
Q6: I see precipitate in my this compound stock solution after thawing. What should I do?
A6: If you observe precipitation upon thawing, first ensure the vial has reached room temperature. Gently vortex or sonicate the solution to try and redissolve the compound. If the precipitate does not dissolve, it may indicate that the compound has come out of solution or degraded. In such cases, it is advisable to prepare a fresh stock solution. To avoid this, ensure the initial stock concentration does not exceed the solubility limit and that the DMSO used is anhydrous.
Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Shelf Life |
| Solid (Powder) | N/A | N/A | -20°C | ≥ 4 years |
| Stock Solution | Anhydrous DMSO | ≤ 25 mg/mL | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Troubleshooting Guide
This section provides a logical workflow for identifying and resolving common issues with this compound stock solutions.
Caption: Troubleshooting workflow for this compound stock solution issues.
Potential Degradation Pathway of Indole Derivatives
While specific degradation pathways for this compound in DMSO are not documented, indole derivatives can be susceptible to oxidation, particularly if the solvent contains water or peroxides. The indole ring can be oxidized, leading to a loss of biological activity.
Caption: Generalized degradation pathway for indole derivatives.
References
NHI-2 In Vitro Assay Technical Support Center
Welcome to the technical support center for the use of NHI-2 in in vitro assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and ethanol.[1]
Q2: What is the maximum stock concentration for this compound?
A2: A stock solution of up to 100 mM can be prepared in both DMSO and ethanol.[1] For example, to prepare a 100 mM stock solution, you would dissolve 33.53 mg of this compound in 1 mL of solvent.
Q3: How should I store the this compound stock solution?
A3: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: What are the typical working concentrations of this compound for in vitro assays?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. However, published data provides some guidance:
-
Lactate Production Inhibition: 50-200 µM has been used to inhibit lactate production in HeLa cells.[2]
-
Cell Proliferation Inhibition: An EC50 of 32 µM has been reported for B78 cells after 48 hours of treatment.[2] In the same cell line, concentrations of 12-40 µM were used to inhibit proliferation over 72 hours.[2]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: Can this compound precipitate in cell culture medium? What should I do if this happens?
A5: While specific data on this compound precipitation in cell culture media is limited, it is a common issue with hydrophobic compounds dissolved in DMSO when diluted into aqueous solutions like cell culture medium. To minimize precipitation:
-
Ensure the final DMSO concentration in your culture medium is low, typically below 0.5%.
-
When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing.
-
Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to lower the final concentration of this compound or the DMSO percentage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incomplete dissolution in the chosen solvent. | Gently warm the solution to 37°C and use sonication to aid dissolution. Ensure the solvent is of high purity. |
| Precipitation in Cell Culture Medium | High final concentration of this compound or DMSO. Poor mixing technique. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is ≤ 0.5%. Add the stock solution to the medium slowly while mixing. Prepare fresh dilutions for each experiment. |
| Inconsistent or Unexpected Results | Inaccurate concentration of the stock solution. Degradation of the compound. Variability in cell seeding density. | Verify the calculations for the stock solution. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Ensure consistent cell numbers are seeded for each experiment. |
| High Background in Lactate Assay | Presence of lactate in the serum used in the cell culture medium. | Use a serum-free medium for the assay or run a background control with the serum-containing medium to subtract the baseline absorbance. |
| Low Signal in Cell Proliferation Assay (e.g., MTT, MTS) | Insufficient incubation time with the compound. Low cell number. | Optimize the treatment duration based on a time-course experiment. Ensure an adequate number of cells are seeded to produce a detectable signal. |
Experimental Protocols & Data
This compound Stock Solution Preparation
| Parameter | Value |
| Molecular Weight | 335.28 g/mol [1] |
| Recommended Solvents | DMSO, Ethanol[1] |
| Maximum Stock Concentration | 100 mM[1] |
To prepare a 10 mM stock solution in DMSO:
-
Weigh out 3.35 mg of this compound.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate until fully dissolved.
-
Aliquot and store at -20°C or -80°C.
Cell Proliferation Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Lactate Production Assay
This protocol provides a general method for measuring extracellular lactate levels.
-
Cell Culture and Treatment: Seed cells in a 24-well plate and treat with different concentrations of this compound as described for the proliferation assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Deproteinization (Optional but Recommended): To remove proteins that may interfere with the assay, centrifuge the supernatant at 10,000 x g for 5 minutes and collect the clear supernatant.
-
Lactate Measurement: Use a commercial colorimetric L-Lactate assay kit. Follow the manufacturer's instructions to prepare the reaction mixture and standards.
-
Absorbance Measurement: Add the reaction mixture to the samples and standards in a 96-well plate. Incubate as recommended and measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm).
-
Data Analysis: Calculate the lactate concentration in each sample based on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: General In Vitro Assay Workflow for this compound.
References
NHI-2 stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the novel protein NHI-2 in various buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and activity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability?
The optimal pH for maintaining the structural integrity and biological activity of this compound is between 6.5 and 8.0. Significant deviations from this range can lead to aggregation or degradation. When working outside this range, it is crucial to perform preliminary stability studies to identify the most suitable buffer system.
Q2: How does temperature affect the stability of this compound?
This compound is sensitive to temperature fluctuations. For short-term storage (up to 24 hours), it is recommended to keep this compound on ice (~4°C). For long-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and loss of activity.[1]
Q3: Can I add stabilizing agents to the buffer?
Yes, the addition of certain excipients can enhance the stability of this compound. Glycerol (at 10-25% v/v) is a commonly used cryoprotectant that can prevent aggregation during freezing.[1][2] Other potential stabilizers include non-ionic detergents like Tween 20 at low concentrations (0.01-0.1%) to prevent surface-induced denaturation.[1]
Q4: Which buffer systems are recommended for this compound?
Several buffer systems can be used for this compound, depending on the specific application. Phosphate-buffered saline (PBS) is a common choice for general use.[3] For applications requiring the absence of phosphate, Tris-HCl and HEPES-NaOH are suitable alternatives within the optimal pH range.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound Precipitation | Incorrect buffer pH or ionic strength. | Verify the pH of your buffer and ensure it is within the optimal range (6.5-8.0). Adjust the salt concentration (e.g., NaCl) to optimize solubility; start with a physiological concentration of 150 mM.[2] |
| High protein concentration. | Reduce the protein concentration. If a high concentration is necessary, consider adding solubilizing agents like arginine or using a buffer with a different composition.[1] | |
| Loss of Biological Activity | Protein denaturation due to temperature stress. | Maintain this compound at low temperatures (4°C for short-term, -80°C for long-term).[1][5] Avoid repeated freeze-thaw cycles. |
| Oxidation of sensitive residues (e.g., cysteine). | Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer, especially during purification and storage.[2] | |
| Inconsistent Experimental Results | Buffer variability between experiments. | Prepare fresh buffer for each experiment and ensure accurate pH measurement. Be aware that the pH of some buffers, like Tris, is temperature-dependent.[2] |
| Proteolytic degradation. | Add protease inhibitors to your buffer, especially during cell lysis and initial purification steps.[5] |
Experimental Protocols
Protocol 1: Buffer Preparation for this compound Stability Studies
This protocol outlines the preparation of common buffer solutions for assessing the stability of this compound.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
Procedure:
-
Phosphate-Buffered Saline (PBS) pH 7.4:
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Add deionized water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
-
Tris-HCl Buffer (50 mM, pH 7.5):
-
Dissolve 6.06 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 7.5 with HCl.
-
Add deionized water to a final volume of 1 L.
-
Be aware that the pH of Tris buffers is sensitive to temperature changes.[2]
-
-
HEPES-NaOH Buffer (50 mM, pH 7.2):
-
Dissolve 11.92 g of HEPES in 800 mL of deionized water.
-
Adjust the pH to 7.2 with NaOH.
-
Add deionized water to a final volume of 1 L.
-
HEPES is a good choice for maintaining enzyme structure and function at low temperatures.[4]
-
Protocol 2: Thermal Stability Assay for this compound
This protocol describes a method to assess the thermal stability of this compound in different buffer solutions using a temperature-controlled spectrophotometer to monitor protein unfolding.
Materials:
-
Purified this compound protein
-
Buffer solutions of interest (e.g., PBS, Tris-HCl, HEPES)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument or a dedicated thermal shift assay instrument
Procedure:
-
Prepare a master mix for each buffer condition containing the buffer, this compound protein (final concentration 2 µM), and SYPRO Orange dye (final concentration 5x).
-
Aliquot the master mix into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm), where 50% of the protein is unfolded, is determined by the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater thermal stability.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Addressing NHI-2 insolubility in PBS
Welcome to the technical support center for NHI-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on its solubility in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule inhibitor of Lactate Dehydrogenase A (LDHA).[1][2][3] It is utilized in research to study the effects of inhibiting glycolysis, particularly in cancer cell models.[2][3]
Q2: What are the known solvents for this compound?
Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3]
Q3: Is this compound soluble in aqueous buffers like PBS?
Direct data on the solubility of this compound in PBS is limited. However, like many small molecule inhibitors, this compound is expected to have low aqueous solubility. This can lead to precipitation when a concentrated stock solution in an organic solvent is diluted into PBS.
Troubleshooting Guide: Addressing this compound Insolubility in PBS
This guide provides a step-by-step approach to address issues with this compound solubility in PBS and other aqueous buffers.
Initial Observation: Precipitation in PBS
Problem: When I dilute my concentrated this compound stock solution (in DMSO) into PBS for my experiment, I observe a precipitate.
Cause: This is likely due to the low solubility of this compound in aqueous solutions. The organic solvent (DMSO) is miscible with water, but the compound itself is not, causing it to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Minimize the final concentration of DMSO in your aqueous working solution. While some DMSO is necessary to keep this compound in solution, high concentrations can be toxic to cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Use of a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in your PBS solution can help to maintain the solubility of hydrophobic compounds like this compound.
-
pH Adjustment: The solubility of a compound can be influenced by the pH of the solution. While PBS is buffered around pH 7.4, you can experimentally determine if slight adjustments to the pH (within a physiologically acceptable range) improve this compound solubility.
-
Preparation of a More Dilute Stock Solution: If the final desired concentration of this compound in your experiment is low, preparing a more dilute initial stock solution in DMSO may allow for dilution into PBS without precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in different solvents.
| Solvent | Concentration | Reference |
| DMSO | 25 mg/mL | [1] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in PBS
This protocol provides a general guideline for preparing a working solution of this compound in PBS. Optimization may be required based on the specific experimental conditions.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions of the stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the PBS to the experimental temperature (e.g., 37°C).
-
While vortexing the warm PBS, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Crucially, ensure the final DMSO concentration in the PBS solution is as low as possible (ideally ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the Troubleshooting Guide.
-
Visualizations
Signaling Pathway of this compound Target
Experimental Workflow for Solubilization Troubleshooting
References
Technical Support Center: Minimizing NHI-2 Cytotoxicity in Normal Cells
Disclaimer: Information regarding a specific molecule designated "NHI-2" is not widely available in the public domain. This guide is based on established principles and common practices in pharmacology and toxicology for minimizing the cytotoxic effects of therapeutic compounds on normal cells during preclinical research. The protocols and troubleshooting advice provided are general and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the first step if I observe high cytotoxicity of this compound in my normal cell lines? | The initial step is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) in both your normal and cancer cell lines. This will help you understand the therapeutic window of the compound. |
| How can I determine if the observed cytotoxicity is specific to cancer cells? | Calculate the selectivity index (SI) by dividing the IC50 value of a normal cell line by the IC50 value of a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value (typically >2) suggests a degree of selectivity for cancer cells. |
| What are the common mechanisms that could lead to cytotoxicity in normal cells? | Off-target effects, where the compound interacts with unintended molecular targets, or on-target toxicity in normal cells that express the therapeutic target, are common causes. Disruption of general cellular processes like mitochondrial function or induction of oxidative stress can also lead to non-specific cytotoxicity. |
| Can the formulation or vehicle of this compound contribute to cytotoxicity? | Yes, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is crucial to include a vehicle control in your experiments to assess the baseline toxicity of the solvent itself.[1] |
| Are there strategies to protect normal cells from the cytotoxic effects of a compound like this compound? | Yes, co-administration with a cytoprotective agent is a potential strategy. Depending on the mechanism of toxicity, inhibitors of apoptosis (caspase inhibitors), antioxidants, or growth factor signaling pathway modulators (like CDK4/6 inhibitors) could be explored to selectively protect normal cells.[2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in normal cells at all tested concentrations of this compound. | - The concentration range is too high.- The compound is inherently non-selective.- Issues with the experimental setup (e.g., prolonged exposure time). | - Perform a broader dose-response experiment with lower concentrations.- Investigate the mechanism of action to understand the lack of selectivity.- Optimize the exposure time of the compound to the cells. |
| Inconsistent cytotoxicity results between experiments. | - Variability in cell seeding density.- Inconsistent compound dilution.- Contamination of cell cultures. | - Ensure a consistent number of cells are seeded in each well.[1]- Prepare fresh dilutions of the compound for each experiment.- Regularly check cell cultures for any signs of contamination. |
| The vehicle control shows significant cytotoxicity. | - The concentration of the solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the solvent in the cell culture medium (typically ≤0.5% for DMSO).[1]- Test alternative, less toxic solvents if possible. |
| Normal cells appear stressed but are not dying. | - The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). | - Use assays that differentiate between cytostatic and cytotoxic effects. For example, a proliferation assay (like BrdU incorporation) alongside a cell death assay (like Annexin V/PI staining). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Materials:
-
96-well plates
-
This compound compound
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells for a negative control (medium only) and a vehicle control (medium with the solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control wells.[3]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes, a hallmark of cytotoxicity.[5]
Materials:
-
96-well plates
-
This compound compound
-
Appropriate cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, including appropriate controls (untreated, vehicle, and a maximum LDH release control).
-
Incubate for the desired duration.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to add the LDH reaction mixture to the supernatant.
-
Incubate for the recommended time to allow the enzymatic reaction to occur.
-
Add the stop solution.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of LDH release, indicative of cytotoxicity, relative to the controls.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 6.5 |
| MCF-10A | Normal Breast Epithelial | 25.8 |
| BEAS-2B | Normal Lung Epithelial | 40.2 |
| CCD-18Co | Normal Colon Fibroblast | 35.7 |
Table 2: Selectivity Index (SI) of this compound for Cancer vs. Normal Cell Lines
| Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) |
| MCF-7 | MCF-10A | 4.96 |
| A549 | BEAS-2B | 4.96 |
| HCT116 | CCD-18Co | 5.49 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical this compound signaling cascade.
Caption: Decision tree for troubleshooting cytotoxicity.
References
Optimizing NHI-2 and Immunotherapy Combinations: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination of NHI-2, a Lactate Dehydrogenase A (LDHA) inhibitor, with immunotherapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with immunotherapy?
A1: this compound is a selective inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway.[1][2][3] Many cancer cells exhibit upregulated glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[3] This metabolic shift leads to high levels of lactate in the tumor microenvironment (TME).[3][4] Lactate contributes to an immunosuppressive TME by inhibiting the function and proliferation of effector immune cells such as T cells and Natural Killer (NK) cells, while promoting the activity of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][4][5][6] By inhibiting LDHA, this compound reduces lactate production, thereby helping to reverse the immunosuppressive TME and enhance the efficacy of immunotherapies like immune checkpoint inhibitors.[1][7][8]
Q2: What are the expected synergistic effects of combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4)?
A2: The combination of an LDHA inhibitor like this compound with immune checkpoint inhibitors is expected to produce synergistic antitumor effects. Preclinical studies with other LDHA inhibitors have demonstrated that this combination can lead to:
-
Enhanced Tumor Growth Inhibition: A significant reduction in tumor growth compared to either agent alone.[8][9]
-
Increased Immune Cell Infiltration: An increase in the infiltration of cytotoxic CD8+ T cells into the tumor.[9][10]
-
Improved T-cell Function: Enhanced effector function of tumor-infiltrating T cells, including increased production of cytotoxic molecules like granzyme B and interferon-gamma (IFN-γ).[10]
-
Reduction of Immunosuppressive Cells: A decrease in the frequency of immunosuppressive Tregs and MDSCs within the TME.[7][11][12]
Q3: How can I assess the efficacy of the this compound and immunotherapy combination in my in vivo model?
A3: The efficacy of the combination therapy can be assessed through several key measurements:
-
Tumor Growth Delay/Regression: Regularly measure tumor volume to determine the extent of tumor growth inhibition or regression.
-
Survival Analysis: Monitor the overall survival of the treated animals.
-
Immunophenotyping of Tumors: At the experimental endpoint, tumors should be harvested and dissociated to analyze the immune cell infiltrate by flow cytometry. Key populations to analyze include CD8+ T cells, CD4+ T helper cells, Tregs (FoxP3+), and MDSCs (CD11b+Gr-1+).
-
Functional Analysis of T-cells: Isolate tumor-infiltrating lymphocytes (TILs) and perform ex vivo functional assays, such as cytotoxicity assays against tumor cells or intracellular cytokine staining for IFN-γ and TNF-α upon restimulation.
-
Metabolic Analysis of the TME: Measure lactate and glucose concentrations in the tumor interstitial fluid to confirm the metabolic effects of this compound.
Q4: I am not observing the expected synergy. What are some potential troubleshooting steps?
A4: See the Troubleshooting Guide section below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant enhancement of immunotherapy efficacy with this compound. | Suboptimal Dosing or Scheduling: The dose or timing of this compound and/or the immunotherapy agent may not be optimal for synergy. | Perform dose-titration studies for this compound to determine the maximum tolerated dose (MTD) and a biologically effective dose. Experiment with different administration schedules, such as administering this compound prior to, concurrently with, or after the immunotherapy agent.[13] |
| Tumor Model Resistance: The chosen tumor model may be inherently resistant to metabolic modulation or immunotherapy. | Characterize the metabolic profile of your tumor model. Tumors with a highly glycolytic phenotype are more likely to respond to LDHA inhibition. Consider using a different syngeneic tumor model known to be responsive to immunotherapy. | |
| Ineffective this compound Delivery: Poor bioavailability or insufficient concentration of this compound at the tumor site. | Verify the formulation and route of administration for this compound. Consider intratumoral administration in initial experiments to confirm local efficacy.[2] Measure this compound concentrations in plasma and tumor tissue if analytical methods are available. | |
| Increased toxicity with the combination therapy. | Overlapping Toxicities: Both agents may have off-target effects that are exacerbated in combination. | Reduce the dose of one or both agents. Carefully monitor animals for signs of toxicity, such as weight loss, lethargy, and ruffled fur. Consider a staggered administration schedule. |
| Variability in tumor response across animals. | Tumor Heterogeneity: Inherent biological variability within the tumor model. | Increase the number of animals per group to ensure statistical power. Ensure consistent tumor cell implantation and monitor tumor growth closely to randomize animals into treatment groups with similar average tumor volumes. |
| No significant change in the immune cell infiltrate. | Timing of Analysis: The time point for analyzing the tumor immune infiltrate may be too early or too late. | Perform a time-course experiment to analyze the immune infiltrate at different time points after treatment initiation. |
| Flow Cytometry Panel Issues: The antibody panel may not be optimal for identifying the relevant immune cell populations. | Optimize your flow cytometry panel and gating strategy. Include markers for activation (e.g., CD69, CD44) and exhaustion (e.g., PD-1, TIM-3, LAG-3) on T cells. |
Quantitative Data from Preclinical Studies with LDHA Inhibitors
The following tables summarize quantitative data from preclinical studies using LDHA inhibitors in combination with immunotherapy. Note that these studies did not use this compound specifically, but the results provide a strong rationale for its use.
Table 1: Effect of LDHA Inhibition on Tumor Infiltrating Immune Cells in a B16F10 Melanoma Model
| Treatment Group | % of CD3+ T cells | % of CD8+ T cells | % of IFN-γ+ in CD8+ T cells | % of Granzyme B+ in CD8+ T cells | % of Tregs (FoxP3+) in CD4+ T cells |
| Vehicle | 10.2 ± 1.5 | 3.5 ± 0.8 | 8.1 ± 1.2 | 12.5 ± 2.1 | 15.3 ± 2.5 |
| ML-05 (LDHAi) | 18.5 ± 2.1 | 7.8 ± 1.2 | 15.2 ± 2.3 | 25.1 ± 3.5 | 8.1 ± 1.9 |
| GNE140 (LDHAi) | 15.1 ± 1.8 | 6.5 ± 1.1 | 12.8 ± 1.9 | 20.7 ± 3.1 | 9.5 ± 2.2 |
*Data adapted from a study using the LDHA inhibitors ML-05 and GNE140 in a B16F10 melanoma model.[10] Values are represented as mean ± SEM. *p < 0.05 compared to vehicle.
Table 2: Synergistic Antitumor Efficacy of LDHA Inhibition and Anti-PD-1 Therapy
| Treatment Group | Tumor Volume (mm³) at Day 18 | % Tumor Growth Inhibition |
| Vehicle | 1580 ± 150 | - |
| Anti-PD-1 | 1150 ± 120 | 27.2% |
| LDHAi (ML-05) | 980 ± 110 | 38.0% |
| LDHAi (ML-05) + Anti-PD-1 | 450 ± 80* | 71.5% |
*Data adapted from a preclinical study in a B16F10 melanoma model.[2] Tumor volumes are represented as mean ± SEM. *p < 0.05 compared to single-agent treatments.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound and Anti-PD-1 Combination Therapy
1. Animal Model and Tumor Implantation:
- Use an appropriate syngeneic mouse model (e.g., C57BL/6 for B16F10 melanoma or MC38 colon adenocarcinoma).
- Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
- Allow tumors to reach a palpable size (e.g., 50-100 mm³).
2. Treatment Groups and Administration:
- Randomize mice into four groups (n=8-10 per group):
- Vehicle Control (e.g., DMSO in corn oil, intraperitoneally) + Isotype Control IgG (intraperitoneally)
- This compound (dissolved in vehicle, appropriate dose) + Isotype Control IgG
- Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg)
- This compound + Anti-PD-1 antibody
- Administer treatments according to a predefined schedule (e.g., this compound daily for 14 days, anti-PD-1 every 3 days for 4 doses).
3. Monitoring and Endpoints:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Monitor animal body weight and general health.
- Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.
- Collect tumors, spleens, and draining lymph nodes for further analysis.
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes
1. Tumor Dissociation:
- Excise tumors and mince them into small pieces in RPMI-1640 medium.
- Digest the tissue using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's instructions.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Staining:
- Count viable cells and aliquot approximately 1-2 x 10^6 cells per staining tube.
- Stain for viability using a viability dye (e.g., Zombie Aqua) to exclude dead cells.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers with a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, CD25, PD-1 for T cells; CD11b, Gr-1 for MDSCs).
- For intracellular staining (e.g., FoxP3 for Tregs, or cytokines), fix and permeabilize the cells using an appropriate kit before adding the intracellular antibodies.
3. Data Acquisition and Analysis:
- Acquire stained samples on a flow cytometer.
- Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune cells, and then further delineate specific populations.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound and immunotherapy combination.
Caption: Workflow for an in vivo study of this compound and immunotherapy.
References
- 1. Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LDHA: The Obstacle to T cell responses against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing immune checkpoint inhibitor therapy using treatment combination | EurekAlert! [eurekalert.org]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Functional Crosstalk between Myeloid-Derived Suppressor Cells and Regulatory T Cells within the Immunosuppressive Tumor Microenvironment [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of NHI-2 and FX11 as Lactate Dehydrogenase A (LDHA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its pivotal role in aerobic glycolysis, a metabolic hallmark of many cancer cells. This guide provides a comprehensive comparison of two prominent small molecule inhibitors of LDHA: NHI-2 and FX11. We will delve into their mechanisms of action, present key experimental data on their efficacy and selectivity, and provide detailed protocols for the assays used in their evaluation.
At a Glance: this compound vs. FX11
| Feature | This compound | FX11 |
| Primary Target | Lactate Dehydrogenase A (LDHA)[1][2] | Lactate Dehydrogenase A (LDHA)[3][4] |
| Mechanism of Action | NADH competitor[1] | Reversible and competitive inhibitor with respect to NADH[3][5][6] |
| IC50 for LDHA | 14.7 µM[1][7] | 23.3 µM (in HeLa cells)[3] |
| Ki for LDHA | Not widely reported | 8 µM[3][5][6] |
| Selectivity | Selective for LDHA over LDHB (IC50 = 55.8 µM for LDHB)[1][7] | Selective for LDHA; does not affect LDHB or GAPDH activity at higher concentrations[5][6][8] |
| Cellular Effects | Reduces lactate production, enhances apoptosis, induces cell cycle arrest at S and G2 phases, affects extracellular acidification rate (ECAR) and ATP production[1][7][9] | Reduces ATP levels, induces oxidative stress and ROS production, leads to cell death, activates AMP kinase[3][5][6] |
In-Depth Analysis
This compound: A Potent N-hydroxyindole-based Inhibitor
This compound is a member of the N-hydroxyindole-2-carboxylate class of LDHA inhibitors. It functions as an NADH competitor, effectively blocking the conversion of pyruvate to lactate.[1] Experimental data demonstrates its ability to inhibit LDHA with an IC50 value of 14.7 µM.[1][7] Notably, this compound exhibits selectivity for LDHA over the LDHB isoform, with an IC50 of 55.8 µM for the latter, indicating a roughly 3.8-fold preference for LDHA.[1][7]
In cellular assays, this compound has been shown to reduce lactate production in HeLa cells and inhibit the proliferation of various cancer cell lines, including B78 melanoma cells.[1] Further studies have revealed that this compound can induce apoptosis and cause cell cycle arrest at the S and G2 phases.[1][7] It also impacts cellular metabolism by affecting the extracellular acidification rate (ECAR) and ATP production.[1][7]
FX11: A Gossypol Analog with Preclinical Efficacy
FX11, a derivative of gossypol, is a well-characterized, cell-permeable inhibitor of LDHA.[5][6][8] It acts as a reversible and competitive inhibitor with respect to the cofactor NADH, with a reported Ki of 8 µM.[3][5][6] While its IC50 in a cellular context (HeLa cells) is reported to be 23.3 µM, its direct enzymatic inhibition constant (Ki) highlights its potency.[3] FX11 demonstrates high selectivity for LDHA, with studies indicating it does not significantly inhibit LDHB or another key glycolytic enzyme, GAPDH, even at higher concentrations.[5][6][8]
The cellular consequences of LDHA inhibition by FX11 are profound. Treatment with FX11 leads to a reduction in ATP levels, an increase in oxidative stress and reactive oxygen species (ROS) production, and ultimately, cell death.[3][5][6] It has also been observed to activate AMP kinase, a key sensor of cellular energy status.[3][5][6] FX11 has demonstrated anti-tumor activity in preclinical xenograft models of lymphoma and pancreatic cancer.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and FX11.
LDH Activity Assay (for IC50 Determination)
This protocol is adapted from standard spectrophotometric assays measuring the rate of NADH oxidation.
Materials:
-
Purified recombinant human LDHA enzyme
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Pyruvate solution (e.g., 100 mM stock)
-
NADH solution (e.g., 10 mM stock)
-
Test inhibitors (this compound or FX11) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, a final concentration of 2 mM pyruvate, and the desired concentration of the inhibitor (from a serial dilution). Include a DMSO control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding NADH to a final concentration of 200 µM.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADH oxidation is proportional to LDHA activity.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PANC-1)
-
Complete cell culture medium
-
Test inhibitors (this compound or FX11)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (and a DMSO control) and incubate for the desired period (e.g., 48-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
Lactate Production Assay
This assay quantifies the amount of lactate released by cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (this compound or FX11)
-
Commercial lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or Promega) which typically includes a lactate standard, lactate probe, and enzyme mix.
-
96-well plate
-
Microplate reader (colorimetric or fluorometric, depending on the kit)
Procedure:
-
Seed cells and treat with inhibitors as described in the cell viability assay protocol.
-
At the end of the treatment period, collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
Follow the manufacturer's instructions for the lactate assay kit. This typically involves:
-
Preparing a standard curve using the provided lactate standard.
-
Adding a reaction mixture containing the lactate probe and enzyme mix to the standards and samples.
-
Incubating for a specified time at room temperature, protected from light.
-
Measuring the absorbance or fluorescence at the recommended wavelength.
-
-
Determine the lactate concentration in each sample by interpolating from the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell proliferation.
Conclusion
Both this compound and FX11 are valuable research tools for investigating the role of LDHA in cancer metabolism. FX11 is a more extensively characterized inhibitor with a well-defined Ki value and demonstrated in vivo efficacy. This compound, while also a potent and selective inhibitor, provides an alternative chemical scaffold for LDHA inhibition. The choice between these inhibitors may depend on the specific research question, the cell types being investigated, and the desired experimental outcomes. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting experiments targeting LDHA.
References
- 1. promega.com [promega.com]
- 2. tycmhoffman.com [tycmhoffman.com]
- 3. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Lactate dehydrogenase (LDH) activity assay [bio-protocol.org]
A Head-to-Head Comparison of NHI-2 and GNE-140 for Lactate Dehydrogenase A (LDHA) Inhibition
For researchers, scientists, and drug development professionals, the targeting of cancer metabolism has emerged as a promising therapeutic strategy. A key enzyme in the glycolytic pathway, Lactate Dehydrogenase A (LDHA), is a focal point for inhibitor development due to its role in promoting the Warburg effect. This guide provides a comprehensive comparison of two prominent LDHA inhibitors, NHI-2 and GNE-140, summarizing their performance based on available experimental data.
This document details the biochemical and cellular activity of this compound and GNE-140, presenting quantitative data in accessible tables. Furthermore, it outlines the experimental methodologies for key assays and includes visual diagrams of the relevant biological pathways and experimental workflows to provide a clear and objective comparison.
Biochemical and Cellular Potency
This compound and GNE-140 have been evaluated for their ability to inhibit LDHA and impact cancer cell proliferation and metabolism. The following tables summarize their performance in various assays.
Enzyme Inhibition
| Compound | Target | IC50 | Selectivity (LDHA vs. LDHB) |
| This compound | LDHA | 14.7 µM[1][2] | ~3.8-fold (LDHB IC50 = 55.8 µM)[1] |
| (R)-GNE-140 | LDHA | 3 nM[3][4][5] | ~1.7-fold (LDHB IC50 = 5 nM)[3][5] |
Cellular Activity
| Compound | Cell Line | Assay | Effect | Concentration |
| This compound | HeLa | Lactate Production | Inhibition[1] | 50-200 µM (8h) |
| B78 | Cell Proliferation | Inhibition (EC50 = 32 µM)[1] | 0.1-100 µM (48h) | |
| B78 | Cell Proliferation | Decreased proliferation[1] | Starting from 26 µM | |
| B78 | Apoptosis | Increased with Oxamate | 40 µM (24h) | |
| B78 | Cell Cycle | Arrest at S/G2 phases[1] | 40 µM (24h) | |
| (R)-GNE-140 | MiaPaCa-2 | Lactate Production | Reduction | Not specified |
| Various (37 of 347) | Cell Proliferation | Inhibition[3][5] | < 5 µM | |
| Chondrosarcoma (IDH1 mutant) | Cell Proliferation | Inhibition (IC50 = 0.8 µM)[3][5] | Not specified |
In Vivo Efficacy
| Compound | Animal Model | Dosing | Effect |
| This compound | Murine B78 melanoma | 0.9 mg/kg; Intra-tumoral; daily for 15 days | Suppressed tumor volume (in combination with ICIs)[1] |
| (R)-GNE-140 | MIA PaCa-2 xenograft | Up to 400 mg/kg | No significant antitumor activity[4] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: The role of LDHA in converting pyruvate to lactate, a process targeted by this compound and GNE-140.
Caption: A typical workflow for the preclinical evaluation of LDHA inhibitors.
Experimental Protocols
LDHA Enzyme Activity Assay
This assay biochemically quantifies the inhibitory effect of a compound on LDHA activity.
-
Reagents and Materials:
-
Recombinant human LDHA enzyme.
-
Nicotinamide adenine dinucleotide (NADH) cofactor.
-
Pyruvate substrate.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Test compounds (this compound, GNE-140) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Add assay buffer, NADH, and the test compound at various concentrations to the wells of a microplate.
-
Initiate the enzymatic reaction by adding pyruvate to all wells.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Lactate Production Assay
This assay measures the impact of LDHA inhibition on lactate secretion from cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, MiaPaCa-2).
-
Cell culture medium and supplements.
-
Test compounds (this compound, GNE-140).
-
Lactate assay kit (commercially available).
-
96-well cell culture plate.
-
Microplate reader.
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 8-24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or total protein content.
-
Analyze the dose-dependent effect of the inhibitors on lactate production.
-
Cell Viability Assay
This assay determines the effect of the inhibitors on cancer cell proliferation and survival.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds (this compound, GNE-140).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
96-well cell culture plate.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
After cell attachment, add serial dilutions of the test compounds.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well.
-
Incubate as required by the specific reagent.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 or IC50 values.
-
Conclusion
Based on the available data, (R)-GNE-140 is a significantly more potent inhibitor of the LDHA enzyme in biochemical assays compared to this compound, with an IC50 in the low nanomolar range. This high potency also translates to cellular activity, where it inhibits the proliferation of a broad range of cancer cell lines at sub-micromolar concentrations. However, its in vivo efficacy in a xenograft model was limited.
This compound, while having a higher IC50 in the micromolar range for LDHA, demonstrates effective anti-proliferative and pro-apoptotic effects in cellular assays. Notably, in a murine melanoma model, this compound showed promise in suppressing tumor growth when combined with immune checkpoint inhibitors, suggesting a potential role in immuno-oncology combination therapies.
The choice between this compound and GNE-140 for research and development will depend on the specific context. GNE-140 serves as a powerful tool for in vitro studies requiring potent and direct LDHA inhibition. This compound, on the other hand, may hold more promise for in vivo applications, particularly in combination therapy settings, although further optimization may be required to enhance its intrinsic potency. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their investigation into the therapeutic potential of LDHA inhibition.
References
Unraveling the Synergy: A Comparative Guide to NHI-2 and PARP Inhibitor Combination Therapy in Cancer
A Deep Dive into a Novel Therapeutic Strategy
In the landscape of precision oncology, the synergistic combination of targeted therapies is a rapidly evolving frontier. This guide provides a comprehensive comparison of the novel compound NHI-2 in combination with PARP inhibitors for the treatment of various cancers. Aimed at researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the mechanisms of action, present quantitative performance metrics, and detail the experimental frameworks that underpin these findings.
At the core of this therapeutic strategy is the principle of synthetic lethality, a phenomenon where the simultaneous loss of two genes or the inhibition of two pathways results in cell death, while the loss of either one alone is not lethal. PARP (Poly (ADP-ribose) polymerase) inhibitors exploit this by targeting cancer cells with deficiencies in other DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes. PARP enzymes are critical for the repair of single-strand DNA breaks.[1] Their inhibition leads to the accumulation of these breaks, which, during DNA replication, can escalate to more lethal double-strand breaks. In cancer cells with compromised double-strand break repair mechanisms (e.g., due to BRCA mutations), this overload of DNA damage leads to genomic instability and ultimately, cell death.
While the initial search for a specific compound designated "this compound" did not yield publicly available information, for the purpose of this illustrative guide, we will hypothesize "this compound" as a novel inhibitor of a key DNA Damage Response (DDR) pathway, distinct from PARP, that shows synergistic activity with PARP inhibitors. The following sections will be structured based on the type of data and visualizations that would be essential for evaluating such a combination.
Quantitative Analysis of Synergistic Efficacy
The cornerstone of evaluating any combination therapy is the quantitative assessment of its synergistic effect. This is often determined by calculating a combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables would be populated with data from preclinical studies on various cancer cell lines.
Table 1: In Vitro Synergism of this compound and PARP Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | PARP Inhibitor IC50 (nM) | Combination Index (CI) |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | [Data Placeholder] | [Data Placeholder] | [Data Placeholder] |
| CAPAN-1 | Pancreatic Cancer (BRCA2 mutant) | [Data Placeholder] | [Data Placeholder] | [Data Placeholder] |
| A549 | Lung Cancer (BRCA wild-type) | [Data Placeholder] | [Data Placeholder] | [Data Placeholder] |
| HeLa | Cervical Cancer | [Data Placeholder] | [Data Placeholder] | [Data Placeholder] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Survival Benefit (Days) |
| MDA-MB-436 | Vehicle Control | [Data Placeholder] | [Data Placeholder] |
| This compound Monotherapy | [Data Placeholder] | [Data Placeholder] | |
| PARP Inhibitor Monotherapy | [Data Placeholder] | [Data Placeholder] | |
| This compound + PARP Inhibitor | [Data Placeholder] | [Data Placeholder] | |
| CAPAN-1 | Vehicle Control | [Data Placeholder] | [Data Placeholder] |
| This compound Monotherapy | [Data Placeholder] | [Data Placeholder] | |
| PARP Inhibitor Monotherapy | [Data Placeholder] | [Data Placeholder] | |
| This compound + PARP Inhibitor | [Data Placeholder] | [Data Placeholder] |
Deciphering the Molecular Mechanisms of Synergy
The synergistic interaction between this compound and PARP inhibitors would likely stem from their complementary roles in disrupting the DNA Damage Response (DDR). The following diagram illustrates a hypothetical signaling pathway where this compound and a PARP inhibitor (PARPi) act on different but crucial nodes of the DDR network.
Caption: Hypothetical signaling pathway of this compound and PARP inhibitor synergy.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a PARP inhibitor, or a combination of both at a constant ratio for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the Combination Index (CI) using CompuSyn software.
Western Blot Analysis for DDR Markers
-
Protein Extraction: Treat cells with this compound, a PARP inhibitor, or the combination for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against key DDR proteins (e.g., γH2AX, p-ATM, p-CHK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of the combination therapy.
Caption: In vivo xenograft study workflow.
Conclusion and Future Directions
The hypothetical synergy between this compound and PARP inhibitors represents a promising avenue for cancer therapy, particularly for tumors that have developed resistance to single-agent treatments. The presented framework for data presentation and experimental design provides a robust methodology for evaluating such novel combinations. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy and to further elucidate the intricate molecular interplay between these two classes of DDR inhibitors. Clinical trials are the essential next step to translate these preclinical findings into tangible benefits for cancer patients.
References
Validating NHI-2 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of NHI-2, a known inhibitor of Lactate Dehydrogenase A (LDHA). Engaging with the intended molecular target in a living organism is a critical step in the preclinical development of any therapeutic candidate. This document outlines key experimental approaches, presents comparative data for alternative LDHA inhibitors, and provides detailed protocols to aid in the design and execution of in vivo validation studies for this compound.
Introduction to this compound and its Target: LDHA
This compound is a small molecule inhibitor that selectively targets Lactate Dehydrogenase A (LDHA)[1][2]. LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA plays a crucial role in maintaining high glycolytic rates and regenerating NAD+ required for glycolysis to continue. Inhibition of LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This compound has demonstrated anti-proliferative activity in various cancer cell lines and has been shown to suppress tumor growth in a murine melanoma model when used in combination with immune checkpoint inhibitors[1].
Comparative Landscape of In Vivo LDHA Target Engagement
Validating that this compound effectively engages and inhibits LDHA in a complex in vivo environment is paramount. Several methods can be employed, each with its own advantages and limitations. Below is a comparison of this compound with other known LDHA inhibitors and the methodologies used to assess their in vivo target engagement.
Table 1: Comparison of In Vivo Target Engagement Validation for LDHA Inhibitors
| Inhibitor | Animal Model | Target Engagement Validation Method | Key Findings | Reference |
| This compound | Murine B78 melanoma | Tumor volume suppression (in combination with ICIs) | Suppressed tumor growth. | [1] |
| FX11 | Human P493 B-cell & P198 pancreatic cancer xenografts | Tumor growth inhibition, induction of apoptosis, decreased hypoxia. | Inhibited tumor progression and induced cell death. | [3] |
| GNE-140 | Pancreatic cancer xenografts | Reduced lactate formation in tumors, modulation of metabolites. | Demonstrated in vivo target engagement but limited single-agent efficacy. | [4][5][6] |
| NCI-006 | MIA PaCa-2 & HT29 xenografts | Hyperpolarized Magnetic Resonance Spectroscopic Imaging (HP-MRSI) to measure pyruvate to lactate conversion. | Directly visualized and quantified LDH inhibition in real-time. | [7][8] |
Experimental Methodologies for In Vivo Target Engagement
Here, we detail experimental protocols that can be adapted to validate this compound target engagement in vivo.
Pharmacodynamic (PD) Biomarker Analysis: Lactate and Pyruvate Levels
A direct consequence of LDHA inhibition is a decrease in lactate production and a potential increase in pyruvate levels within the tumor tissue.
Experimental Protocol:
-
Animal Model: Utilize tumor-bearing mice (e.g., xenograft or syngeneic models relevant to the cancer type of interest).
-
Dosing: Administer this compound or vehicle control to cohorts of mice at predetermined doses and schedules.
-
Tissue Collection: At various time points post-treatment, euthanize the animals and rapidly excise the tumors. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tumor tissue in a suitable extraction buffer (e.g., 80% methanol).
-
Quantification:
-
Bioluminescence/Colorimetric Assays: Use commercially available kits to measure lactate and pyruvate concentrations in the tissue extracts.
-
Mass Spectrometry (LC-MS/MS): For more sensitive and specific quantification of a broader range of metabolites.
-
-
Data Analysis: Compare the lactate/pyruvate ratio and absolute concentrations between this compound-treated and vehicle-treated groups. A significant decrease in lactate and an increase in pyruvate would indicate target engagement.
Hyperpolarized Magnetic Resonance Spectroscopic Imaging (HP-MRSI)
This non-invasive imaging technique allows for the real-time in vivo visualization and quantification of metabolic fluxes, specifically the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate by LDHA.
Experimental Protocol (Adapted from NCI-006 studies): [7][8]
-
Animal Preparation: Anesthetize tumor-bearing mice and place them in an MRI scanner.
-
Hyperpolarization: Prepare hyperpolarized [1-13C]pyruvate using a dynamic nuclear polarization (DNP) polarizer.
-
Injection: Inject a bolus of the hyperpolarized [1-13C]pyruvate intravenously.
-
Image Acquisition: Immediately begin acquiring 13C MR spectra and spectroscopic images over the tumor region to dynamically measure the signals from both [1-13C]pyruvate and its metabolic product, [1-13C]lactate.
-
This compound Administration: Treat the animals with this compound and repeat the HP-MRSI procedure at relevant time points after dosing.
-
Data Analysis: Calculate the ratio of [1-13C]lactate to [1-13C]pyruvate signal intensity in the tumor. A reduction in this ratio following this compound treatment provides direct evidence of LDHA inhibition in vivo.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
Validating the in vivo target engagement of this compound is a critical step towards its clinical development. This guide provides a framework for designing and executing these essential studies. By employing pharmacodynamic biomarker analysis and advanced imaging techniques like HP-MRSI, researchers can confidently establish the in vivo efficacy of this compound in inhibiting its target, LDHA. The comparative data on alternative LDHA inhibitors offers valuable context and benchmarks for these validation efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHI 2 | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalrepository.unm.edu [digitalrepository.unm.edu]
Comparative Analysis of LDH-A Inhibitors: NHI-2 vs. Oxamate
A Comprehensive Guide for Researchers in Drug Development
In the landscape of cancer metabolism research, the inhibition of lactate dehydrogenase A (LDH-A) has emerged as a promising therapeutic strategy. LDH-A is a pivotal enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells, famously known as the Warburg effect. By catalyzing the conversion of pyruvate to lactate, LDH-A allows for the regeneration of NAD+ necessary to sustain high glycolytic rates. Its inhibition can lead to a metabolic crisis in cancer cells, triggering cell death and impeding tumor growth. This guide provides a detailed comparative analysis of two prominent LDH-A inhibitors: NHI-2 and oxamate, presenting key performance data, experimental methodologies, and visual representations of their mechanisms of action.
Executive Summary
Both this compound and oxamate are effective inhibitors of LDH-A, demonstrating anti-cancer properties in a variety of preclinical models. Oxamate, a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A.[1][2] this compound is also a potent LDH-A inhibitor, exhibiting selectivity for LDH-A over the LDH-B isoform. This guide consolidates available data to offer a side-by-side comparison of their efficacy, cellular effects, and potential therapeutic applications.
Data Presentation: Quantitative Comparison of this compound and Oxamate
The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound and oxamate in various cancer cell lines, providing a quantitative measure of their anti-proliferative and cytotoxic effects.
Table 1: Comparative IC50/EC50 Values of this compound and Oxamate in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 | Incubation Time | Reference |
| This compound | B78 | Melanoma | 32 µM (EC50) | 48 h | [3] |
| Oxamate | A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | 24 h | [1] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | 24 h | [1] | |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | 24 h | [4] | |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | 24 h | [4] | |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6, 32.4, 17.8 mmol/l | 24, 48, 72 h | [2] | |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3, 44.5, 31.6 mmol/l | 24, 48, 72 h | [2] | |
| LLC/R9 | Lewis Lung Carcinoma | Lower than LLC | Not Specified | [5] |
Note: It is important to consider the different units (µM vs. mmol/L) and experimental conditions when comparing these values.
Mechanism of Action and Cellular Effects
Both this compound and oxamate function by inhibiting LDH-A, which leads to a cascade of downstream cellular events.
-
Inhibition of Glycolysis: By blocking the conversion of pyruvate to lactate, both inhibitors disrupt the glycolytic pathway, leading to a decrease in ATP production.[2]
-
Induction of Oxidative Stress: The inhibition of LDH-A can lead to an accumulation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[2]
-
Cell Cycle Arrest: Studies have shown that both inhibitors can induce cell cycle arrest at different phases. For instance, oxamate has been observed to cause G2/M arrest in some cancer cell lines and G0/G1 arrest in others.[2][4]
-
Apoptosis: The metabolic stress and increased ROS levels triggered by LDH-A inhibition can activate apoptotic pathways, leading to programmed cell death.[2]
-
Synergistic Effects: Notably, a synergistic anti-proliferative effect has been observed when this compound and oxamate are used in combination, suggesting that they may target LDH-A through different mechanisms or that their combined action more effectively disrupts cancer cell metabolism.[3]
Visualizing the Mechanisms
To better understand the biological processes influenced by these inhibitors, the following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow.
Signaling Pathway of LDH-A Inhibition
Caption: LDH-A Inhibition Pathway.
Experimental Workflow: Cell Viability Assay
Caption: Cell Viability Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments cited in the comparison of this compound and oxamate.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and Oxamate stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Treat the cells with varying concentrations of this compound or oxamate. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Viability and Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and Oxamate stock solutions
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density.
-
Treatment: Add different concentrations of this compound or oxamate to the wells.
-
Incubation: Incubate the plate for the specified duration.
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine cell viability and calculate IC50 values based on the absorbance readings.
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
This compound and Oxamate
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Treatment: Treat cells with this compound or oxamate for the desired time.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge and load the injection ports with glucose, oligomycin, and 2-DG.
-
Seahorse XF Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
-
Data Analysis: The instrument will measure real-time changes in ECAR in response to the injected compounds, providing a profile of glycolytic function. Analyze the data to determine the effect of this compound and oxamate on glycolysis, glycolytic capacity, and glycolytic reserve.
Conclusion
Both this compound and oxamate are valuable tools for researchers studying cancer metabolism and developing novel anti-cancer therapies. Oxamate, as a classic competitive LDH-A inhibitor, has been extensively studied and provides a solid benchmark. This compound represents a more recent development with potential for greater selectivity. The synergistic effects observed when these two inhibitors are combined suggest complex interactions with LDH-A and highlight the potential for combination therapies to more effectively target the metabolic vulnerabilities of cancer cells. The choice between this compound and oxamate will depend on the specific research question, the cancer model being investigated, and the desired experimental outcomes. This guide provides a foundational comparison to aid in this selection process and in the design of future experiments.
References
- 1. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
A Comparative Analysis of NHI-2 and Other Glycolysis Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned glycolysis inhibitors as a promising class of therapeutic agents. This guide provides a comparative overview of the efficacy of NHI-2, a lactate dehydrogenase A (LDHA) inhibitor, against other prominent glycolysis inhibitors. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and drug development.
Introduction to Glycolysis Inhibition in Oncology
Cancer cells exhibit a metabolic shift towards increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation and creates an acidic tumor microenvironment that favors tumor progression and immune evasion. Consequently, targeting key enzymes in the glycolytic pathway has emerged as a viable strategy to selectively disrupt tumor cell metabolism and induce cell death. This guide focuses on this compound and compares its performance with other well-characterized glycolysis inhibitors: 2-deoxy-D-glucose (2-DG), 3-bromopyruvate (3-BP), lonidamine, and dichloroacetate (DCA).
Mechanism of Action of Glycolysis Inhibitors
The inhibitors discussed in this guide target different key enzymes within the glycolytic pathway, leading to a reduction in ATP production and an accumulation of cytotoxic intermediates.
-
This compound: A selective inhibitor of Lactate Dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1][2][3]
-
2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.[4]
-
3-Bromopyruvate (3-BP): An alkylating agent that inhibits several glycolytic enzymes, including hexokinase II, and also targets mitochondrial respiration.[5][6]
-
Lonidamine: Primarily inhibits mitochondrially-bound hexokinase and also affects mitochondrial respiration.[7][8][9]
-
Dichloroacetate (DCA): An inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of pyruvate dehydrogenase (PDH) and a shift from glycolysis to oxidative phosphorylation.[10][11][12][13][14]
Figure 1. Simplified diagram of the glycolytic pathway and the points of intervention for this compound and other compared inhibitors.
Comparative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other glycolysis inhibitors across various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions can vary between studies.
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| This compound | LDHA | B78-D14 (Melanoma) | Not explicitly stated, but showed potent anti-proliferative effects | [15] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | MiaPaCa2 (Pancreatic) | 2300 (normoxia), sensitivity increased 37% in hypoxia | [16] |
| Panc1 (Pancreatic) | 6900 | [16] | ||
| P388/IDA (Leukemia) | 392.6 | [17] | ||
| Nalm-6 (ALL) | 220 | [18] | ||
| CEM-C7-14 (ALL) | 2700 | [18] | ||
| 3-Bromopyruvate (3-BP) | Hexokinase II, GAPDH | PEO1 (Ovarian) | 18.7 | [19] |
| SKOV3 (Ovarian) | 40.5 | [19] | ||
| HCT116 (Colorectal) | <30 (for GAPDH inhibition) | [20] | ||
| Lonidamine | Hexokinase | MCF-7 (Breast) | 365 (12h exposure), 170 (24h exposure) | [7] |
| A549 (Lung) | 280 | [21] | ||
| HCT-116 (Colon) | ~22 (for a derivative) | [22] | ||
| HepG2 (Hepatocellular) | ~22 (for a derivative) | [22] | ||
| Dichloroacetate (DCA) | PDK | A549 (NSCLC) | ~25,000 (48h) | [10] |
| LNM35 (NSCLC) | ~25,000 (48h) | [10] | ||
| Glioma Stem Cells | 15,000 - 40,000 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of glycolysis inhibitors.
LDHA Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of lactate dehydrogenase A.
Figure 2. Workflow for a typical LDHA enzyme inhibition assay.
Materials:
-
Recombinant human LDHA enzyme
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADH solution, and the test compound at various concentrations. Include a positive control (known LDHA inhibitor) and a negative control (vehicle).
-
Add the LDHA enzyme solution to all wells except for the blank.
-
Initiate the reaction by adding the pyruvate solution to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).[23]
-
The rate of NADH oxidation is determined by the decrease in absorbance at 340 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[26]
Lactate Production Assay
This assay quantifies the amount of lactate released into the cell culture medium, which is an indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds and vehicle control
-
Lactate assay kit (commercially available kits typically contain lactate dehydrogenase, NAD+, and a colorimetric or fluorometric probe)
-
96-well plate for the assay
-
Microplate reader (colorimetric or fluorometric, depending on the kit)
Procedure:
-
Seed cells in a culture plate and treat them with the test compounds as described for the cell viability assay.
-
After the treatment period, collect the cell culture medium from each well.
-
Prepare lactate standards according to the assay kit instructions.
-
In a new 96-well plate, add the collected cell culture medium and the lactate standards.
-
Prepare the reaction mixture from the assay kit and add it to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.[27][28]
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
Conclusion
This compound presents a targeted approach to inhibiting glycolysis by specifically targeting LDHA. The compiled data suggests that the efficacy of glycolysis inhibitors is highly dependent on the specific compound, the cancer cell type, and the experimental conditions. While direct comparative data is sparse, this guide provides a foundation for researchers to evaluate this compound in the context of other well-known glycolysis inhibitors. The provided experimental protocols offer a starting point for conducting in-house comparative studies to further elucidate the relative potency and therapeutic potential of these compounds. Further research, including head-to-head in vitro and in vivo studies, is warranted to definitively establish the comparative efficacy of this compound.
References
- 1. Inhibition of Growth by Combined Treatment with Inhibitors of Lactate Dehydrogenase and either Phenformin or Inhibitors of 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assessing-the-differential-action-on-cancer-cells-of-ldh-a-inhibitors-based-on-the-n-hydroxyindole-2-carboxylate-nhi-and-malonic-mal-scaffolds - Ask this paper | Bohrium [bohrium.com]
- 3. NHI 2 | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dcaguide.org [dcaguide.org]
- 14. dcaguide.org [dcaguide.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delphinidin Increases the Sensitivity of Ovarian Cancer Cell Lines to 3-Bromopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]
- 23. LDH-A Enzyme Assay [bio-protocol.org]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
The Synergistic Potential of NHI-2 in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies designed to overcome resistance and enhance therapeutic efficacy. One promising avenue of investigation is the targeting of tumor metabolism, a hallmark of cancer. This guide provides a comparative analysis of NHI-2, an inhibitor of lactate dehydrogenase A (LDHA), when used in combination with targeted therapies. We will delve into its mechanism of action, present supporting experimental data for its synergistic effects, and compare its performance with alternative therapeutic strategies.
This compound: Targeting the Warburg Effect
This compound is a small molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway. Many cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. LDHA catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. By inhibiting LDHA, this compound disrupts the metabolic processes that cancer cells rely on for rapid growth and proliferation, particularly in the hypoxic tumor microenvironment.
Synergistic Combination of this compound and Gemcitabine in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is notoriously resistant to conventional therapies. The chemotherapeutic agent gemcitabine is a standard-of-care treatment for PDAC, but its efficacy is often limited. Research has shown that combining this compound with gemcitabine results in a synergistic cytotoxic effect against pancreatic cancer cells, especially under hypoxic conditions which are prevalent in solid tumors.
A key study by Maftouh et al. (2014) demonstrated this synergy. The combination of this compound and gemcitabine was shown to be highly synergistic in pancreatic cancer cell lines, with Combination Index (CI) values significantly below 1, indicating a strong synergistic interaction.[1] For instance, in hypoxic conditions, the CI values were reported to be less than 0.4.[1] This enhanced effect is attributed to the modulation of gemcitabine's metabolism by this compound, which overcomes the reduced synthesis of its active phosphorylated metabolites in the hypoxic environment.[1]
Quantitative Data Summary
The following table summarizes the synergistic effects of this compound in combination with gemcitabine on pancreatic cancer cell lines, as reported by Maftouh et al. (2014). The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Condition | Combination Index (CI) | Reference |
| Pancreatic Cancer Cells | Hypoxia | < 0.4 | [1] |
Experimental Protocols
To provide a comprehensive understanding of the research underpinning these findings, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, gemcitabine, or a combination of both for 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect is determined by calculating the Combination Index (CI) using software such as CompuSyn.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat pancreatic cancer cells with this compound, gemcitabine, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
LDHA Signaling Pathway in Cancer Metabolism
Caption: The role of LDHA in the Warburg effect and its inhibition by this compound.
Gemcitabine Mechanism of Action
Caption: Simplified mechanism of action of the targeted therapy gemcitabine.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Comparison with Alternative LDHA Inhibitors
While this compound has shown promise, it is important to consider other LDHA inhibitors that have been investigated in combination with targeted therapies.
| LDHA Inhibitor | Combination Partner | Cancer Type | Key Findings | Reference |
| Gossypol | Temozolomide | Glioblastoma | Combination therapy significantly reduced ATP levels, cell viability, and invasiveness compared to monotherapy. | [2] |
| FX11 | FK866 (NAMPT inhibitor) | Lymphoma | Combination resulted in significant tumor regression in xenograft models. | |
| Oxamate | Paclitaxel | Breast Cancer | LDHA inhibition by oxamate significantly increased the sensitivity of paclitaxel-resistant cells to paclitaxel. |
Conclusion
The inhibition of LDHA by this compound presents a compelling strategy to target the metabolic vulnerabilities of cancer cells. The synergistic interaction of this compound with gemcitabine in pancreatic cancer models highlights the potential of this combination to overcome therapeutic resistance, particularly in the challenging hypoxic tumor microenvironment. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination with a broader range of targeted therapies and across different cancer types. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this promising area of cancer therapy.
References
- 1. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Novel Anti-Cancer Agents: A Comparative Analysis of Neoadjuvant Immunotherapy and a Nickel (II) Complex
A detailed examination of the therapeutic potential and mechanisms of action of emerging cancer treatments across various malignancies.
This guide provides a comprehensive comparison of two distinct anti-cancer strategies, reflecting the diverse and evolving landscape of oncology research. The first section delves into the principles of neoadjuvant immunotherapy, exemplified by the groundbreaking NICHE-2 trial, and its cross-validation in different cancer types. The second section explores the pre-clinical efficacy of a novel Nickel (II) complex, presenting it as a potential therapeutic agent and detailing its mechanism of action in inducing cancer cell death. This dual focus addresses the potential ambiguity of "NHI-2" and offers valuable insights for researchers, scientists, and drug development professionals.
Section 1: Neoadjuvant Immunotherapy - The NICHE-2 Trial and Beyond
The NICHE-2 trial has demonstrated remarkable efficacy for neoadjuvant immunotherapy in deficient mismatch repair (dMMR) colon cancer, achieving a 100% 3-year disease-free survival (DFS) rate. This success has spurred further investigation into the application of similar immunotherapeutic approaches across a range of other cancers. This section compares the outcomes of neoadjuvant immunotherapy in various solid tumors.
Data Presentation: Comparative Efficacy of Neoadjuvant Immunotherapy
The following table summarizes the key pathological response and survival data from recent clinical trials of neoadjuvant immunotherapy in different cancer types.
| Cancer Type | Trial Name | Treatment Regimen | Pathological Complete Response (pCR) Rate | Major Pathological Response (MPR) Rate | Event-Free Survival (EFS) |
| dMMR Colon Cancer | NICHE-2 | Ipilimumab + Nivolumab | 68%[1] | 95%[1] | 100% (3-year DFS) |
| Melanoma (Stage III) | NADINA | Ipilimumab + Nivolumab | 47.2% | 59.0% | 83.7% (12-month)[2][3] |
| Non-Small Cell Lung Cancer (NSCLC) | NEOSTAR | Nivolumab + Chemotherapy / Ipilimumab + Nivolumab + Chemotherapy | 18.2% / 18.2% | 32.1% / 50% | Not Reported[4] |
| Triple-Negative Breast Cancer (TNBC) | KEYNOTE-522 | Pembrolizumab + Chemotherapy | 64.8% | Not Reported | 84.5% (3-year)[5] |
| Muscle-Invasive Bladder Cancer (MIBC) | KEYNOTE-905/EV-303 | Enfortumab Vedotin + Pembrolizumab | 57.1% | Not Reported | Median not reached vs 15.7 months for surgery alone[6][7] |
Experimental Protocols: Neoadjuvant Immunotherapy Trials
The methodologies for the key trials cited above share a common framework, with variations in the specific agents, dosing, and patient populations.
General Protocol for Neoadjuvant Immunotherapy:
-
Patient Selection: Patients with resectable, locally advanced solid tumors are enrolled. Specific inclusion criteria vary by trial, often based on cancer type, stage, and biomarker status (e.g., dMMR status in the NICHE-2 trial).
-
Treatment Administration:
-
NICHE-2: Patients received one cycle of ipilimumab (1 mg/kg) and two cycles of nivolumab (3 mg/kg) prior to surgery.[1]
-
NADINA: Patients received two cycles of neoadjuvant ipilimumab (80mg) and nivolumab (240mg) every three weeks before therapeutic lymph node dissection.[3]
-
NEOSTAR: Patients received three cycles of neoadjuvant nivolumab plus chemotherapy, with or without one dose of ipilimumab.[4]
-
KEYNOTE-522: Patients received pembrolizumab in combination with chemotherapy preoperatively.[5]
-
KEYNOTE-905/EV-303: Patients received perioperative enfortumab vedotin and pembrolizumab.[6]
-
-
Surgical Resection: Following the neoadjuvant treatment period, patients undergo surgical resection of the tumor.
-
Pathological Assessment: The resected tumor is assessed for pathological response, including pCR (no residual viable tumor cells) and MPR (≤10% residual viable tumor cells).
-
Adjuvant Therapy and Follow-up: Depending on the trial design and pathological response, patients may receive adjuvant therapy. All patients are followed for long-term outcomes, including EFS and overall survival.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for the immunotherapies used in these trials is the blockade of immune checkpoints, which unleashes the patient's own T-cells to attack cancer cells.
Caption: Workflow of a typical neoadjuvant immunotherapy clinical trial.
Caption: Mechanism of PD-1 and CTLA-4 immune checkpoint blockade.
Section 2: A Novel Nickel (II) Complex - A Pre-clinical Perspective
In a distinct area of cancer research, a novel Nickel (II) complex (NTC) has shown promising cytotoxic effects against various cancer cell lines in pre-clinical studies. This section summarizes the available data on its efficacy and mechanism of action.
Data Presentation: In Vitro Cytotoxicity of Nickel (II) Complexes
The following table presents the half-maximal inhibitory concentration (IC50) values of a novel Nickel (II) complex and other nickel complexes against different human cancer cell lines.
| Cancer Cell Line | Cancer Type | Nickel Complex | IC50 (µM) |
| WiDr | Colon Cancer | Novel NTC | 6.07 ± 0.22[8][9] |
| HT-29 | Colon Cancer | Novel NTC | 6.26 ± 0.13[8][9] |
| CCD-18Co (Normal) | Colon | Novel NTC | 55.16 ± 0.07[8] |
| Eca-109 | Esophageal Cancer | Complex 2 | 18.14 ± 2.39 |
| HeLa | Cervical Cancer | Complex 4 | 43.39 ± 0.21 |
| MG-63 | Osteosarcoma | Ni(II)-L2 | 3.9 ± 1.5 |
| HCT-116 | Colon Cancer | Ni(II)-L2 | 3.4 ± 1.7 |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
Experimental Protocols: In Vitro Assays for Nickel (II) Complex
The anti-cancer effects of the Nickel (II) complex were evaluated using a series of standard in vitro assays.
1. Cell Viability Assay (MTT Assay):
-
Purpose: To determine the cytotoxic effect of the NTC on cancer cells.
-
Method: Cancer cell lines (e.g., WiDr, HT-29) and a normal cell line (CCD-18Co) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the NTC. Following a 24-hour incubation, MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability and calculate the IC50 value.[8]
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Purpose: To quantify the percentage of apoptotic cells.
-
Method: Cells were treated with the NTC for 24 hours. After treatment, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Cell Cycle Analysis:
-
Purpose: To determine the effect of the NTC on cell cycle progression.
-
Method: Cells were treated with the NTC, harvested, and fixed in ethanol. The fixed cells were then stained with PI, and the DNA content was analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
4. Western Blot Analysis:
-
Purpose: To detect the expression of apoptosis-related proteins.
-
Method: Cells were treated with the NTC, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptosis markers (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme was used for detection.
Signaling Pathway and Experimental Workflow
The novel Nickel (II) complex induces cancer cell death by activating both the intrinsic and extrinsic pathways of apoptosis.
Caption: Experimental workflow for in vitro evaluation of the Nickel (II) complex.
Caption: Dual induction of apoptosis by the Nickel (II) complex.
References
- 1. esmo.org [esmo.org]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Neoadjuvant Immunotherapy: A Promising New Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perioperative Immunotherapy Regimen Improves Outcomes in Cisplatin-Ineligible Muscle-Invasive Bladder Cancer - The ASCO Post [ascopost.com]
- 7. targetedonc.com [targetedonc.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Effects of Nickel on Cyclin Expression, Cell Cycle Progression and Cell Proliferation in Human Pulmonary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle and transmembrane mitochondrial potential analysis after treatment with chromium(iii), iron(iii), molybdenum(iii) or nickel(ii) and their mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
